Isothiazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S/c6-4(7)3-1-2-5-8-3/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYXPOOZYZHPLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409455 | |
| Record name | Isothiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10271-85-9 | |
| Record name | 5-Isothiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10271-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isothiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Isothiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining isothiazole-5-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and materials science. The following sections detail various synthetic routes, including functional group interconversion, direct C-H functionalization, and synthesis from acyclic precursors. Each method is presented with detailed experimental protocols where available in the public domain, alongside tables summarizing key quantitative data for comparative analysis.
Functional Group Interconversion: A Reliable Path to this compound
One of the most established and high-yielding methods for the synthesis of this compound involves the functional group transformation of readily accessible precursors, primarily isothiazole-5-carboxamides or isothiazole-5-carbonitriles.
From Isothiazole-5-carboxamides
The hydrolysis of an isothiazole-5-carboxamide is a robust method that often proceeds with excellent yields. A particularly well-documented procedure involves the diazotization of the carboxamide functionality.
This protocol, while specific to the 3-bromo derivative, illustrates a highly efficient general method for the conversion of isothiazole-5-carboxamides to their corresponding carboxylic acids.
-
Materials:
-
3-Bromoisothiazole-5-carboxamide
-
Trifluoroacetic acid (TFA)
-
Sodium nitrite (NaNO₂)
-
Water
-
tert-Butyl methyl ether (t-BuOMe)
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
A suspension of 3-bromoisothiazole-5-carboxamide (0.20 mmol) in TFA (0.5 mL) is cooled to approximately 0 °C in an ice bath.
-
Sodium nitrite (0.80 mmol, 4 equivalents) is added to the stirred suspension.
-
The reaction mixture is stirred at 0 °C, and the progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 15 minutes.
-
Upon completion, the reaction mixture is poured into water (5 mL).
-
The aqueous mixture is extracted with t-BuOMe (3 x 10 mL).
-
The combined organic layers are dried over Na₂SO₄ and the solvent is removed by evaporation to yield the crude product.
-
The crude 3-bromothis compound can be further purified by recrystallization.
-
-
Quantitative Data:
| Starting Material | Product | Reagents | Temperature | Time | Yield | Reference |
| 3-Bromoisothiazole-5-carboxamide | 3-Bromothis compound | NaNO₂, TFA | 0 °C | 15 min | 95% | [1] |
| 3-Bromo-4-phenylisothiazole-5-carboxamide | 3-Bromo-4-phenylthis compound | NaNO₂, TFA | 0 °C | 15 min | 99% | [1] |
-
Logical Workflow for Carboxamide to Carboxylic Acid Conversion:
Caption: Workflow for the synthesis of this compound from its carboxamide.
From Isothiazole-5-carbonitriles
The hydrolysis of isothiazole-5-carbonitriles provides another viable route to the target carboxylic acid. This transformation can be achieved under either acidic or basic conditions.
-
Materials:
-
3,4-Dichloroisothiazole-5-carbonitrile
-
Methanol
-
Sodium hydroxide solution (45%)
-
-
Procedure:
-
Crude 3,4-dichloro-5-cyanoisothiazole is dissolved in methanol.
-
A 45% sodium hydroxide solution is added to the mixture.
-
The reaction is stirred at 40°C for 2 hours.
-
The reaction progress is monitored by TLC until the starting nitrile is completely consumed.
-
Upon completion, the methanol is distilled off.
-
The aqueous residue is acidified with an acid like hydrochloric or sulfuric acid.
-
The precipitated 3,4-dichlorothis compound is collected by filtration and dried.
-
-
General Pathway for Nitrile Hydrolysis:
Caption: General pathway for the hydrolysis of isothiazole-5-carbonitrile.
Direct C-H Functionalization: A Modern Approach
Direct C-H functionalization of the isothiazole ring offers a more atom-economical route to this compound, avoiding the need for pre-functionalized starting materials. This is typically achieved through regioselective lithiation followed by quenching with an electrophile.
Lithiation and Carboxylation
The proton at the 5-position of the isothiazole ring is the most acidic, allowing for regioselective deprotonation with a strong base like lithium diisopropylamide (LDA), followed by carboxylation with carbon dioxide.
While a specific, detailed protocol for the unsubstituted isothiazole was not found in the provided search results, the following procedure is based on the successful lithiation and functionalization of 3-(benzyloxy)isothiazole and represents a viable synthetic strategy.[2]
-
Materials:
-
Isothiazole
-
Lithium diisopropylamide (LDA)
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Dry carbon dioxide (CO₂) (from dry ice or a cylinder)
-
Aqueous hydrochloric acid (e.g., 1M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
A solution of isothiazole in dry diethyl ether or THF is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of LDA in a suitable solvent is added dropwise to the isothiazole solution, and the mixture is stirred for a period to allow for complete deprotonation.
-
Dry carbon dioxide is then introduced into the reaction mixture. This can be done by adding crushed dry ice or by bubbling CO₂ gas through the solution.
-
The reaction is allowed to warm to room temperature.
-
The reaction is quenched by the addition of aqueous hydrochloric acid.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization or column chromatography.
-
-
Quantitative Data for a Related Reaction:
| Starting Material | Product | Reagents | Yield | Reference |
| 3-(Benzyloxy)isothiazole | Various 5-substituted derivatives | LDA, various electrophiles | 54-68% | [2] |
-
Diagram of the Lithiation-Carboxylation Pathway:
Caption: Pathway for the synthesis of this compound via lithiation.
Synthesis from Acyclic Precursors
Isothiazole rings can also be constructed from acyclic starting materials, offering a convergent approach to substituted derivatives.
From β-Ketodithioesters or β-Ketothioamides
A metal-free approach involves the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate. This method proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade.[3]
-
General Reaction Scheme:
Caption: Synthesis of isothiazoles from acyclic keto precursors.
While this method typically yields 3,5-disubstituted isothiazoles, careful selection of the starting β-keto precursor could potentially provide a route to this compound derivatives.
Summary and Outlook
The synthesis of this compound can be achieved through several effective methodologies. The choice of a particular route will depend on the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule.
-
Functional group interconversion from carboxamides or carbonitriles remains a highly reliable and often high-yielding approach, particularly for generating specific derivatives.
-
Direct C-H functionalization via lithiation represents a more modern and atom-economical strategy, though it requires careful control of anhydrous and anaerobic conditions.
-
Synthesis from acyclic precursors provides a flexible method for constructing the isothiazole ring, especially for accessing substituted analogs.
Further research into optimizing the direct C-H carboxylation of unsubstituted isothiazole and developing more efficient one-pot procedures from simple starting materials will continue to be of significant interest to the scientific community.
References
An In-Depth Technical Guide to Isothiazole-5-carboxylic Acid (CAS: 10271-85-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isothiazole-5-carboxylic acid, holding the CAS number 10271-85-9, is a pivotal heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its isothiazole core, a five-membered aromatic ring containing nitrogen and sulfur, imparts a unique electronic and structural profile, making it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, detailed synthesis protocols, spectroscopic data, and its emerging role in targeting key biological pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of this versatile molecule.
Physicochemical Properties
This compound is a solid at room temperature with a molecular formula of C₄H₃NO₂S and a molecular weight of 129.14 g/mol . A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 10271-85-9 |
| Molecular Formula | C₄H₃NO₂S |
| Molecular Weight | 129.14 g/mol |
| Melting Point | 196-200 °C (decomposes) |
| Boiling Point | 178.4 ± 23.0 °C at 760 mmHg |
| Density | 1.525 ± 0.06 g/cm³ |
| Appearance | Solid |
| Storage Temperature | 2-8°C |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through various synthetic routes. One common method involves the hydrolysis of a suitable precursor such as an ester or a nitrile at the 5-position of the isothiazole ring. While a specific, detailed, and publicly available protocol for the direct synthesis of the parent this compound is not readily found in the reviewed literature, a general conceptual workflow can be inferred from the synthesis of its derivatives.
A plausible synthetic approach could involve the construction of the isothiazole ring followed by functional group manipulation to yield the carboxylic acid. For instance, a common strategy for forming the isothiazole ring is the reaction of a β-ketothioamide with an oxidizing agent.
Below is a generalized experimental workflow for the synthesis of an isothiazole carboxylic acid derivative, which can be adapted for the synthesis of the parent compound.
General Experimental Workflow for Isothiazole Carboxylic Acid Synthesis
Caption: Generalized workflow for the synthesis of this compound.
Detailed Hypothetical Protocol:
-
Ring Formation: A β-ketoester is reacted with a thioamide source (e.g., Lawesson's reagent followed by an ammonia source) in a suitable solvent like toluene or dioxane. The reaction mixture is heated to facilitate the cyclization and formation of the isothiazole ring, yielding an isothiazole-5-carboxylate ester intermediate.
-
Hydrolysis: The resulting ester is then subjected to hydrolysis, typically under basic conditions using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by heating.
-
Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.
-
Purification: The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system to afford the pure this compound.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected spectroscopic data.
| Technique | Data |
| ¹H NMR | Expected signals for the aromatic protons on the isothiazole ring. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid group. A broad singlet corresponding to the carboxylic acid proton is also expected. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the isothiazole ring and the carboxylic acid carbon. The carbonyl carbon will appear at a characteristic downfield chemical shift. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (129.14 m/z). Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C=N and C=C stretching vibrations of the aromatic ring are expected. |
Biological Activity and Potential Signaling Pathways
This compound and its derivatives have demonstrated a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] While the precise mechanisms of action for the parent compound are still under active investigation, the isothiazole scaffold is known to interact with various biological targets.
Anti-inflammatory Activity: Potential Inhibition of COX-2 and NF-κB Pathways
The anti-inflammatory effects of some isothiazole derivatives have been linked to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2] Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, is a plausible target for isothiazole-containing compounds. Inhibition of this pathway would lead to a downstream reduction in the expression of pro-inflammatory cytokines.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Antibacterial Activity: Potential Interference with Cell Wall Synthesis
The isothiazole nucleus is a component of some antibacterial agents. One of the proposed mechanisms for their antibacterial action is the interference with bacterial cell wall synthesis.[3] This could involve the inhibition of key enzymes, such as transpeptidases, which are crucial for the cross-linking of peptidoglycan layers, thereby compromising the structural integrity of the bacterial cell wall.
Caption: Postulated mechanism of antibacterial action via inhibition of cell wall synthesis.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its carboxylic acid functional group provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR). The isothiazole ring itself is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with a variety of biological targets. Its use as a fragment in fragment-based drug discovery (FBDD) campaigns is also an area of growing interest, enabling the identification of novel starting points for drug development programs.
Conclusion
This compound (CAS: 10271-85-9) is a compound of significant interest to the scientific community, particularly those involved in drug discovery and development. Its unique structural features and diverse biological activities make it a valuable tool for the design and synthesis of novel therapeutic agents. This technical guide has provided a comprehensive overview of its properties, synthesis, and potential mechanisms of action, with the aim of facilitating further research and innovation in this exciting area of medicinal chemistry. As our understanding of the biological roles of isothiazole-containing molecules continues to expand, the importance of this compound as a key chemical entity is set to grow.
References
"Isothiazole-5-carboxylic acid molecular structure and bonding"
An In-depth Technical Guide on the Molecular Structure and Bonding of Isothiazole-5-carboxylic Acid
Introduction
This compound (C₄H₃NO₂S) is a heterocyclic organic compound featuring a five-membered isothiazole ring substituted with a carboxylic acid group.[1][2] As a member of the isothiazole family, it serves as a crucial building block in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives, including anti-infective and anti-allergic properties.[1][3][4] The isothiazole ring, an aromatic system containing adjacent sulfur and nitrogen atoms, imparts unique electronic and structural characteristics to the molecule.[2][5] This guide provides a comprehensive technical overview of the molecular structure, bonding, and spectroscopic properties of this compound, intended for researchers, chemists, and professionals in drug development.
Molecular Structure and Isomerism
This compound has a molecular weight of 129.14 g/mol .[1] The core of the molecule is the isothiazole ring, a five-membered heterocycle with the sulfur and nitrogen atoms at positions 1 and 2, respectively.[2] This "1,2-" arrangement distinguishes it from its structural isomer, thiazole, where the heteroatoms are in a 1,3-orientation.[2] The carboxylic acid (-COOH) functional group is attached to the carbon atom at position 5 of the ring.
Caption: 2D molecular structure of this compound.
Bonding and Electronic Properties
The isothiazole ring is an aromatic system, a property conferred by its cyclic, planar structure with a continuous ring of p-orbitals and adherence to Hückel's rule (6 π-electrons). This aromaticity contributes to the molecule's relative stability.
A significant aspect of the carboxylic acid group is its ability to form strong intermolecular hydrogen bonds. In the solid state and in non-polar solvents, this compound is expected to exist primarily as a hydrogen-bonded dimer. This dimerization profoundly influences its physical properties, such as melting point, and its spectroscopic characteristics, particularly in infrared spectroscopy.[6][7]
Caption: Dimerization via intermolecular hydrogen bonding.
Spectroscopic and Structural Characterization
The molecular structure of this compound and its derivatives can be elucidated through various analytical techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For carboxylic acids, the IR spectrum is dominated by characteristic absorptions from the -COOH group.[7]
| Functional Group | Vibration Mode | Expected Absorption Range (cm⁻¹) | Notes |
| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | Very broad band due to hydrogen bonding in dimers.[6][8] |
| C-H (Aromatic) | Stretch | ~3100 - 3000 | Typically sharp peaks, may be obscured by the broad O-H band. |
| C=O (Carboxylic Acid) | Stretch | 1760 - 1690 | Strong, sharp absorption. Position depends on conjugation and dimerization.[6][9] |
| C=N / C=C (Ring) | Stretch | ~1600 - 1450 | Medium to weak absorptions characteristic of the aromatic isothiazole ring. |
| O-H (Carboxylic Acid) | Bend | 1440 - 1395 | In-plane bending. |
| C-O (Carboxylic Acid) | Stretch | 1320 - 1210 | Strong absorption.[6] |
| O-H (Carboxylic Acid) | Bend | 950 - 910 | Broad band for out-of-plane bending in dimers. |
Data compiled from references[10],[6],[9], and[8]. For 3-bromothis compound, a broad O-H stretch was noted at 2874–2515 cm⁻¹ and a strong C=O stretch at 1719 cm⁻¹.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the isothiazole ring and the acidic proton of the carboxyl group.
| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) | Notes |
| -COOH | Singlet | 10 - 13 | Very downfield, often broad. Disappears upon D₂O exchange.[8] |
| H3, H4 (Ring Protons) | Doublet/Singlet | 7.0 - 9.0 | The exact shifts and coupling depend on the electronic environment of the aromatic ring. |
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxyl) | 165 - 185 | Downfield shift characteristic of a carboxyl carbon.[8] |
| C3, C4, C5 (Ring Carbons) | 110 - 160 | The chemical shifts are influenced by the adjacent N and S heteroatoms. In 3-bromothis compound derivatives, the carbonyl carbon appears around 163 ppm.[10] |
Predicted chemical shifts are based on general values for carboxylic acids and heterocyclic aromatic compounds.[8][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z Value | Fragment | Notes |
| 129 | [M]⁺ or [M+H]⁺ | Molecular ion or protonated molecular ion peak. |
| 112 | [M-OH]⁺ | Loss of a hydroxyl radical. |
| 84 | [M-COOH]⁺ | Loss of the carboxyl group, resulting in the isothiazole cation. This acylium ion is often a major peak for carboxylic acid derivatives.[9] |
Fragmentation patterns are predictive. For the related 3-bromothis compound, an [M+H]⁺ peak was observed at m/z 208.[10]
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths and bond angles, in the solid state. While no specific crystallographic data for the parent this compound was found, this technique has been successfully applied to its derivatives, confirming molecular structures and intermolecular interactions like hydrogen bonding.[11][12]
| Bond | Typical Bond Length (Å) | Bond Angle | Typical Angle (°) |
| S-N | 1.65 - 1.75 | C5-N-S | 105 - 115 |
| C=O | 1.20 - 1.25 | N-S-C3 | 90 - 100 |
| C-O | 1.30 - 1.36 | O-C-O | 120 - 125 |
Values are typical for related heterocyclic and carboxylic acid structures and would require experimental verification via X-ray crystallography.
Experimental Protocols
Synthesis of an this compound Derivative
A reliable method for synthesizing isothiazole-5-carboxylic acids is through the hydrolysis of the corresponding carboxamide. The following protocol is adapted from the synthesis of 3-bromothis compound.[10]
Objective: To synthesize 3-bromothis compound from 3-bromoisothiazole-5-carboxamide.
Materials:
-
3-bromoisothiazole-5-carboxamide (starting material)
-
Trifluoroacetic acid (TFA) (solvent)
-
Sodium nitrite (NaNO₂) (reagent)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, filtration apparatus)
Procedure:
-
Reaction Setup: Dissolve 3-bromoisothiazole-5-carboxamide in trifluoroacetic acid in a round-bottom flask. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: While stirring vigorously, slowly add sodium nitrite (4 equivalents) to the cooled solution. Maintain the temperature at or near 0 °C during the addition.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Once the reaction is complete, pour the mixture into ice-water. The product may precipitate out of solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual acid.
-
Purification: Dry the crude product. If necessary, purify further by recrystallization from an appropriate solvent to yield the final product, 3-bromothis compound.
Caption: Workflow for the synthesis of a substituted this compound.[10]
General Protocol for Spectroscopic Analysis
Sample Preparation:
-
IR Spectroscopy: For solid samples, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
NMR Spectroscopy: Dissolve a small amount of the purified compound (~5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Mass Spectrometry: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI).
Data Acquisition:
-
Acquire spectra using standard instrument parameters. For NMR, this includes acquiring ¹H, ¹³C, and potentially 2D correlation spectra (e.g., COSY, HSQC) to aid in structure assignment. For IR, scan the typical range of 4000-400 cm⁻¹.
Conclusion
This compound is a structurally significant molecule characterized by its aromatic heterocyclic ring and a reactive carboxylic acid functional group. Its bonding is defined by the delocalized π-system of the isothiazole ring and the capacity for strong intermolecular hydrogen bonding, which forms stable dimers. The structure can be reliably characterized by a combination of spectroscopic methods, with IR and NMR spectroscopy providing definitive signatures for its key functional groups. The synthetic accessibility of its derivatives makes it a valuable scaffold for the development of new pharmaceuticals and advanced materials. This guide provides the foundational structural and analytical data essential for researchers working with this important class of compounds.
References
- 1. scbt.com [scbt.com]
- 2. Isothiazole-4,5-dicarboxylic acid (66882-70-0) for sale [vulcanchem.com]
- 3. scispace.com [scispace.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. echemi.com [echemi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Dawn of a Heterocycle: A Technical History of Isothiazole Compounds
An in-depth guide for researchers, scientists, and drug development professionals on the discovery, history, and foundational chemistry of isothiazole compounds.
Abstract
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has become a cornerstone in the development of a wide array of commercially significant compounds, from life-saving pharmaceuticals to essential industrial biocides. First synthesized in 1956, the journey of isothiazole from a laboratory curiosity to a privileged scaffold in medicinal and materials chemistry is a testament to the relentless pursuit of novel molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of isothiazole compounds, detailing the seminal synthetic methodologies, the physicochemical properties of foundational derivatives, and the evolution of their applications. Particular focus is given to the detailed experimental protocols of key historical syntheses and the signaling pathways of prominent isothiazole-based drugs, offering valuable insights for today's researchers in the field.
The Genesis of a New Heterocyclic System: The First Synthesis of Isothiazole
The history of isothiazole as a distinct mononuclear heterocyclic system began in 1956, with the pioneering work of A. Adams and R. Slack.[1] Prior to this, the isothiazole ring system was only known in its fused forms, such as the long-established benzo[d]isothiazole derivative, saccharin, first synthesized in 1879.[2] The groundbreaking work of Adams and Slack, further detailed in a 1959 publication in the Journal of the Chemical Society, marked the formal entry of isothiazole into the lexicon of heterocyclic chemistry.[3][4]
The Landmark Synthesis: A Historical Protocol
The inaugural synthesis of the parent isothiazole ring, while now considered of historical significance, laid the groundwork for all subsequent explorations of isothiazole chemistry.[3][4] The multi-step procedure commenced with the oxidation of 5-amino-1,2-benzoisothiazole using an alkaline solution of potassium permanganate, which yielded isothiazole-4,5-dicarboxylic acid. Subsequent decarboxylation of this intermediate furnished the parent isothiazole.[3][4]
Experimental Protocol: The First Synthesis of Isothiazole (Adams and Slack, 1959)
Step 1: Oxidation of 5-Amino-1,2-benzoisothiazole
-
A stirred solution of 5-amino-1,2-benzoisothiazole (10 g) in a solution of sodium hydroxide (10 g) in water (200 ml) was heated to 60°C.
-
Potassium permanganate (45 g) was added portion-wise to the stirred solution, maintaining the temperature between 60°C and 70°C.
-
After the addition was complete, the mixture was heated on a steam bath for 2 hours.
-
The mixture was then cooled, and sulfur dioxide was passed through the solution until the manganese dioxide was dissolved and the solution was acidic.
-
Upon cooling, the crude isothiazole-4,5-dicarboxylic acid precipitated and was collected by filtration.
Step 2: Decarboxylation to Isothiazole
-
The crude isothiazole-4,5-dicarboxylic acid was heated at its melting point (210°C) until the evolution of carbon dioxide ceased.
-
The resulting brown oil was distilled to give isothiazole as a colorless liquid.
This foundational work not only provided the first tangible sample of the parent heterocycle but also opened the door to the investigation of its chemical and physical properties, paving the way for the development of a myriad of derivatives with diverse applications.
Physicochemical Properties of Early Isothiazole Compounds
The initial isothiazole compounds synthesized were characterized to understand their fundamental physical and chemical properties. This data provided a crucial baseline for the subsequent development of derivatives with tailored characteristics.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility |
| Isothiazole | C₃H₃NS | 85.13 | -33 | 114 | 1.149 (20°C) | Sparingly soluble in water; soluble in organic solvents.[3] |
| 3-Methylisothiazole | C₄H₅NS | 99.15 | - | 134 | 1.121 | Moderately soluble in water; soluble in polar organic solvents.[3] |
| 5-Chloroisothiazole | C₃H₂ClNS | 119.57 | - | 139-141 | - | - |
| 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | C₄H₄ClNOS | 149.60 | 54-55 | 200.2 | 1.25 (14% aq.) | Miscible with water.[1][5] |
| 2-Methyl-4-isothiazolin-3-one (MIT) | C₄H₅NOS | 115.15 | 49-50 | - | - | Soluble in water. |
| 1,2-Benzisothiazolin-3-one (BIT) | C₇H₅NOS | 151.19 | 155-158 | - | - | Insoluble in water; soluble in hot ethanol. |
The Evolution of Isothiazole Synthesis: Beyond the Initial Discovery
While the Adams and Slack synthesis was groundbreaking, its limitations spurred the development of more efficient and versatile methods for constructing the isothiazole ring. These early alternative synthetic routes were critical in expanding the accessibility and diversity of isothiazole derivatives.
Synthesis from β-Thiocyano-α,β-unsaturated Aldehydes
A notable early method involved the reaction of β-thiocyano-α,β-unsaturated aldehydes with ammonia or primary amines. This approach provided a more direct route to substituted isothiazoles.
Experimental Protocol: Synthesis of 4-Phenylisothiazole
-
To a solution of β-thiocyano-cinnamaldehyde (5 g) in ethanol (50 ml), a concentrated aqueous solution of ammonia (10 ml) was added.
-
The mixture was refluxed for 2 hours, during which time the product began to crystallize.
-
After cooling, the crystalline product was collected by filtration, washed with a small amount of cold ethanol, and recrystallized from ethanol to yield 4-phenylisothiazole.
Synthesis from Enamines and Sulfur Halides
The reaction of enamines with sulfur monochloride or sulfur dichloride also emerged as a viable pathway to isothiazoles, offering a different disconnection approach for the ring synthesis.
Experimental Protocol: Synthesis of 3,5-Dimethylisothiazole
-
A solution of 4-amino-3-penten-2-one (10 g) in diethyl ether (100 ml) was cooled to 0°C in an ice-salt bath.
-
A solution of sulfur dichloride (10.3 g) in diethyl ether (20 ml) was added dropwise with stirring, maintaining the temperature below 5°C.
-
After the addition was complete, the mixture was stirred at room temperature for 1 hour.
-
The resulting precipitate of the amine hydrochloride was removed by filtration.
-
The ethereal solution was washed with water, dried over anhydrous sodium sulfate, and the solvent was evaporated.
-
The residual oil was distilled under reduced pressure to give 3,5-dimethylisothiazole.
The Rise of Isothiazolones: A Revolution in Biocides
A pivotal moment in the history of isothiazoles was the discovery and development of isothiazolinones as potent biocides. This class of compounds, commercialized by Rohm and Haas in the 1960s under the trade name Kathon™, revolutionized microbial control in a vast range of industrial and consumer products.[6] The development of these broad-spectrum biocides was a significant achievement in industrial chemistry.
The core of the Kathon™ biocides is a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT).[6] This combination exhibits a synergistic antimicrobial effect, providing effective control against bacteria, fungi, and algae at very low concentrations.
Workflow: Industrial Synthesis of Isothiazolinones
Caption: Industrial synthesis of isothiazolinones.
Isothiazoles in Medicine: Targeting Neurological Disorders
The isothiazole scaffold has proven to be a versatile platform for the development of pharmaceuticals, particularly for the treatment of central nervous system disorders. The atypical antipsychotics Ziprasidone and Perospirone are prominent examples of isothiazole-containing drugs that have had a significant impact on the management of schizophrenia and bipolar disorder.
Ziprasidone: A Dual-Action Antipsychotic
Ziprasidone's therapeutic efficacy is attributed to its unique receptor binding profile, acting as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[5][7] This dual antagonism is believed to be responsible for its effectiveness against both the positive and negative symptoms of schizophrenia.
Signaling Pathway: Ziprasidone's Mechanism of Action
Caption: Ziprasidone's antagonism of D2 and 5-HT2A receptors.
Perospirone: A Multi-Receptor Modulator
Perospirone also functions as a dopamine D2 and serotonin 5-HT2A receptor antagonist.[1][4] Additionally, it exhibits partial agonism at the serotonin 5-HT1A receptor, which is thought to contribute to its anxiolytic and antidepressant effects, and a reduction in extrapyramidal side effects.[1][4]
Signaling Pathway: Perospirone's Multi-Receptor Activity
Caption: Perospirone's interactions with multiple receptors.
Conclusion
From its synthesis as a novel heterocyclic system in the mid-20th century to its current status as a privileged scaffold in medicinal chemistry and industrial applications, the journey of isothiazole is a compelling narrative of chemical innovation. The foundational work of Adams and Slack, coupled with the subsequent development of diverse synthetic methodologies, has provided a rich chemical space for exploration. The discovery of the potent biocidal activity of isothiazolinones and the successful development of isothiazole-based antipsychotics highlight the profound impact of this unassuming heterocycle. For researchers and drug development professionals, a thorough understanding of the history and fundamental chemistry of isothiazole compounds is not merely an academic exercise, but a gateway to future discoveries and the development of next-generation molecules that will continue to shape our world.
References
- 1. Perospirone | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pyrene-azide-3.com [pyrene-azide-3.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Isothiazole-5-carboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isothiazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its solubility in various organic solvents is a critical parameter influencing its utility in synthesis, formulation, and biological screening. This technical guide addresses the current landscape of solubility data for this compound. Due to a lack of publicly available quantitative data, this document provides a comprehensive framework for its experimental determination. It includes a qualitative assessment of its expected solubility based on its molecular structure, a detailed experimental protocol for robust solubility measurement, and a structured template for data presentation.
Qualitative Solubility Assessment
This compound possesses a polar heterocyclic isothiazole ring and a hydrogen-bond-donating and -accepting carboxylic acid group. This structure suggests a degree of polarity that will govern its solubility profile.
-
Polar Solvents: The compound is expected to exhibit higher solubility in polar organic solvents, particularly those capable of hydrogen bonding. This includes alcohols (e.g., methanol, ethanol), polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide), and ketones (e.g., acetone). The carboxylic acid moiety can interact favorably with these solvents through dipole-dipole interactions and hydrogen bonding.
-
Non-Polar Solvents: Conversely, its solubility is likely to be limited in non-polar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene). The energy required to break the solute-solute interactions in the solid-state and the weak solute-solvent interactions with non-polar molecules will restrict its dissolution.
-
Water Solubility: While the carboxylic acid group can interact with water, the overall molecule has a significant non-polar component in the isothiazole ring, which may lead to limited water solubility.
A related compound, isothiazole-4,5-dicarboxylic acid, is described as likely soluble in polar organic solvents with limited water solubility, which supports this qualitative assessment.
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in various organic solvents using the isothermal shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).
3.1 Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
-
Mobile phase for HPLC analysis
3.2 Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent (usually the mobile phase for HPLC) to a concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the diluted sample solutions into the HPLC and determine their concentrations from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the experimental temperature.
-
3.3 Data Reporting
Solubility is typically reported in units of mg/mL, g/L, or mol/L.
Data Presentation
The following table structure is recommended for the systematic recording and comparison of experimentally determined solubility data.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Methanol | 25 | HPLC | ||
| Ethanol | 25 | HPLC | ||
| Acetone | 25 | HPLC | ||
| Acetonitrile | 25 | HPLC | ||
| Ethyl Acetate | 25 | HPLC | ||
| Dichloromethane | 25 | HPLC | ||
| Toluene | 25 | HPLC | ||
| Hexane | 25 | HPLC |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
The Isothiazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in diverse molecular interactions have led to the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the potential applications of isothiazole scaffolds in drug discovery, detailing their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and experimental methodologies.
Isothiazole-Containing Drugs: A Landscape of Therapeutic Applications
The versatility of the isothiazole scaffold is evident in the range of approved drugs and clinical candidates that incorporate this motif. From antipsychotics to anticancer agents, isothiazole derivatives have demonstrated significant therapeutic potential across various disease areas.
One of the most notable applications of isothiazoles is in the development of atypical antipsychotics. Drugs such as Ziprasidone and Perospirone are cornerstones in the management of schizophrenia and bipolar disorder.[1][2] Their efficacy is attributed to a multi-receptor antagonist profile, primarily targeting dopamine D2 and serotonin 5-HT2A receptors.[3][4]
Beyond the central nervous system, isothiazole derivatives have shown promise as anticancer agents. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as protein kinases and proteases.[5][6] Preclinical studies have demonstrated the potent cytotoxic effects of novel isothiazole compounds against various cancer cell lines.[7][8]
The isothiazole scaffold is also a key component in the development of anti-inflammatory, antiviral, and antibacterial agents.[9][10][11] For instance, certain isothiazole derivatives have been shown to exhibit significant anti-inflammatory activity in preclinical models.[12] Others have demonstrated potent inhibitory effects against viral proteases and bacterial enzymes.[11][13]
Quantitative Analysis of Isothiazole Derivatives
The following tables summarize the quantitative biological data for a selection of isothiazole-containing compounds, providing a comparative overview of their potency and selectivity.
Table 1: Antiproliferative Activity of Isothiazole Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [8] |
| Thiazole Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | [8] |
| Arylidene-hydrazinyl-thiazole 4m | MCF-7 (Breast) | 1.82 ± 0.158 | [5] |
| Arylidene-hydrazinyl-thiazole 4m | A-549 (Lung) | 2.2 ± 0.10 | [5] |
| Arylidene-hydrazinyl-thiazole 4m | MOLT-4 (Leukemia) | 1.69 ± 0.897 | [5] |
| Arylidene-hydrazinyl-thiazole 4m | BxPC-3 (Pancreatic) | 1.71 ± 0.635 | [5] |
| Pyrazolyl-thiazole 5a | MCF-7 (Breast) | 0.07 | [14] |
| Pyrazolyl-thiazole 5b | MCF-7 (Breast) | 0.09 | [14] |
Table 2: Enzyme Inhibitory Activity of Isothiazole Derivatives
| Compound/Derivative | Target Enzyme | IC50 / Ki | Reference |
| Ziprasidone | Dopamine D2 Receptor | Ki = 4.8 nM | [4] |
| Ziprasidone | Serotonin 5-HT2A Receptor | Ki = 0.4 nM | [4] |
| Ziprasidone | Serotonin 5-HT1A Receptor | Ki = 3.4 nM | [4] |
| Perospirone | Dopamine D2 Receptor | Binding Affinity = 1.4 nM | [15] |
| Perospirone | Serotonin 5-HT2A Receptor | Binding Affinity = 0.6 nM | [15] |
| Perospirone | Serotonin 5-HT1A Receptor | Binding Affinity = 2.9 nM | [15] |
| Thiazole Derivative 33 | Casein Kinase 2 (CK2) | IC50 = 0.4 µM | [2] |
| Thiazole Derivative 34 | Casein Kinase 2 (CK2) | IC50 = 1.9 ± 0.05 µM | [2] |
| Thiazole Derivative 34 | Glycogen Synthase Kinase-3β (GSK-3β) | IC50 = 0.67 ± 0.27 µM | [2] |
| Aminothiazole Derivative 29 | Aurora Kinase A | IC50 = 79 nM | [2] |
| Aminothiazole Derivative 30 | Aurora Kinase A | IC50 = 140 nM | [2] |
| 4',5-bisthiazole derivative | Phosphatidylinositol-3 Kinase α (PI3Kα) | IC50 = 9-290 nM | [2] |
| N-(substituted-thiazol-2-yl)cinnamamide 20 | SARS-CoV-2 3CL Protease | IC50 = 14.7 µM | [6] |
Table 3: Antimicrobial Activity of Isothiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3-(2-(heterocyclo-2-ylthio)ethoxy)benzo[d]isothiazoles | Bacteria | 4 - 32 | [11] |
| Benzenesulfonamide derivative 11 | Staphylococcus aureus | 256 | [16] |
| Coumarin-containing derivative 12 | Staphylococcus aureus | 256 | [16] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of isothiazole derivatives, based on established protocols from the scientific literature.
Synthesis of Isothiazole Scaffolds
General Procedure for the Synthesis of 3,5-Disubstituted Isothiazoles:
This protocol is adapted from a user-friendly, metal- and catalyst-free synthesis.[17]
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate β-ketodithioester or β-ketothioamide in a suitable solvent (e.g., ethanol).
-
Addition of Ammonium Acetate: Add an equimolar amount of ammonium acetate (NH₄OAc) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction proceeds via a sequential imine formation, cyclization, and aerial oxidation cascade.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 3,5-disubstituted isothiazole.
General Procedure for the Synthesis of Isothiazole-Thiazole Derivatives:
This protocol describes the condensation method for synthesizing isothiazole-thiazole derivatives.[18]
-
Activation of Carboxylic Acid: In a dry reaction vessel under a nitrogen atmosphere, dissolve the corresponding carboxylic acid, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and 1-hydroxybenzotriazole (HOBt) in an anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Amine Addition: To the activated acid solution, add the appropriate amine-containing isothiazole or thiazole intermediate.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Purification: After completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the final isothiazole-thiazole derivative.
Biological Evaluation Protocols
In Vitro Anticancer Activity (MTT Assay):
This is a colorimetric assay for assessing cell metabolic activity.[8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isothiazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats):
This is a standard in vivo model to screen for acute anti-inflammatory activity.[19][20]
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test isothiazole compounds orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of isothiazole-containing drugs are often mediated by their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for key isothiazole-based antipsychotics.
Dopamine D2 Receptor Signaling Pathway (Antagonism by Ziprasidone/Perospirone)
The antagonism of the D2 receptor by isothiazole antipsychotics is crucial for alleviating the positive symptoms of schizophrenia.[4][] This action blocks the downstream signaling cascade that is typically initiated by dopamine.
Serotonin 5-HT2A Receptor Signaling Pathway (Antagonism by Ziprasidone/Perospirone)
Antagonism of the 5-HT2A receptor is thought to contribute to the efficacy of atypical antipsychotics against the negative symptoms of schizophrenia.[22][23]
Serotonin 5-HT1A Receptor Signaling Pathway (Agonism/Partial Agonism by Ziprasidone/Perospirone)
The partial agonism at 5-HT1A receptors by some isothiazole antipsychotics may contribute to their anxiolytic and antidepressant effects.[4][15]
Conclusion and Future Directions
The isothiazole scaffold has proven to be a highly valuable structural motif in the design and development of new therapeutic agents. Its presence in a range of clinically successful drugs and promising preclinical candidates highlights its versatility and potential. The continued exploration of isothiazole chemistry, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of novel and improved treatments for a wide spectrum of diseases. Future research should focus on the synthesis of novel isothiazole libraries and their screening against a broader range of biological targets, as well as the optimization of existing isothiazole-based drug candidates to enhance their efficacy and safety profiles. The logical relationship for a generalized experimental workflow for isothiazole-based drug discovery is depicted below.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 4. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. medwinpublishers.com [medwinpublishers.com]
- 10. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isothiazole synthesis [organic-chemistry.org]
- 18. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthetic Routes to Functionalized Isothiazole-5-carboxylates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The isothiazole ring is a significant scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, anticonvulsive, and fungicidal properties. Specifically, isothiazole-5-carboxylates are key building blocks for creating complex molecules and novel drug candidates. Their synthesis, however, can be challenging. This document outlines several key synthetic strategies for accessing functionalized isothiazole-5-carboxylates, providing detailed protocols and comparative data for researchers in the field. The methods covered include both de novo ring formation and post-synthesis functionalization of the isothiazole core.
Overall Synthetic Workflow
The synthesis of functionalized isothiazole-5-carboxylates can be broadly categorized into two main approaches: direct ring formation to construct the isothiazole-5-carboxylate core, and the chemical modification of a pre-formed isothiazole precursor, such as an isothiazole-5-carbonitrile.
Caption: Key strategies for synthesizing isothiazole-5-carboxylates.
Method A: [4+1] Annulation of β-Ketothioamides
This method provides a direct, metal-free route to 3,5-disubstituted isothiazoles through the cyclization of a four-atom component (a β-ketothioamide or β-ketodithioester) with a one-atom nitrogen source, typically from ammonium acetate.[1][2][3] This carbon-economic approach involves a sequence of imine formation, cyclization, and aerial oxidation to form the C–N and S–N bonds of the isothiazole ring.[3] By choosing a starting β-ketoester, this method can be adapted to directly synthesize isothiazole-5-carboxylates.
Quantitative Data Summary
| Entry | Starting Material (4-atom) | N-Source | Solvent | Temperature | Time | Product | Yield |
| 1 | Ethyl 2-(arylthiocarbamoyl)acetate | NH₄OAc | Ethanol | Reflux | 4-6 h | Ethyl 3-aryl-isothiazole-5-carboxylate | Good |
| 2 | 3-Oxo-3-phenylpropanethioamide | NH₄OAc | Toluene | 110 °C | 8 h | 3,5-Diphenylisothiazole | High |
Experimental Protocol
Protocol A1: Synthesis of Ethyl 3-phenylisothiazole-5-carboxylate
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-(phenylthiocarbamoyl)acetate (10 mmol, 1.0 eq), ammonium acetate (NH₄OAc, 20 mmol, 2.0 eq), and absolute ethanol (40 mL).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure ethyl 3-phenylisothiazole-5-carboxylate.
Caption: [4+1] Annulation for isothiazole synthesis.[2][3]
Method B: Ring Transformation of 1,2,3-Dithiazoles
A powerful method for synthesizing functionalized isothiazole-5-carbonitriles involves the acid-catalyzed ring-on-ring cyclization (RORC) of 1,2,3-dithiazoles.[3] This approach provides direct access to the isothiazole-5-carbonitrile scaffold, which is a versatile precursor to isothiazole-5-carboxylates and related derivatives.[4][5] Shorter reaction times and the use of THF as a solvent have been reported to improve yields.[3]
Quantitative Data Summary
| Entry | Starting Material | Reagent | Solvent | Temperature | Time | Product | Yield |
| 1 | Substituted 1,2,3-Dithiazole | PPh₃, H⁺ (cat.) | THF | Reflux | 1-3 h | Substituted Isothiazole-5-carbonitrile | Good-Excellent |
| 2 | 4-Chloro-5H-1,2,3-dithiazol-5-imine | PPh₃, TFA | Dichloromethane | RT | 2 h | 3-Chloro-isothiazole-5-carbonitrile | High |
Experimental Protocol
Protocol B1: Synthesis of 3-Phenylisothiazole-5-carbonitrile
-
Reaction Setup: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve the starting 4-phenyl-5H-1,2,3-dithiazol-5-imine (5 mmol, 1.0 eq) in anhydrous tetrahydrofuran (THF, 25 mL).
-
Reagent Addition: Add triphenylphosphine (PPh₃, 5.5 mmol, 1.1 eq) to the solution. Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq).
-
Reaction: Heat the mixture to reflux and stir for 2 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel (eluting with hexane/ethyl acetate) to isolate the 3-phenylisothiazole-5-carbonitrile.
Method C: Hydrolysis of Isothiazole-5-carbonitriles
The isothiazole-5-carbonitrile, often synthesized via methods like dithiazole rearrangement, is a key intermediate that can be readily converted to the corresponding carboxylic acid.[4][5] This hydrolysis can be performed under either acidic or basic conditions.[6][7][8] The choice of conditions depends on the stability of other functional groups on the isothiazole ring. Basic hydrolysis first yields the carboxylate salt, which is then acidified to produce the final carboxylic acid.
Quantitative Data Summary
| Entry | Starting Material | Reagents | Temperature | Time | Product | Yield |
| 1 | 3,4-Dichloro-5-cyanoisothiazole | 1. NaOH, Methanol | 40 °C | 2 h | 3,4-Dichloroisothiazole-5-carboxylic acid | High |
| 2. conc. HCl | ||||||
| 2 | Methyl 3-bromo-5-cyanoisothiazole-4-carboxylate | conc. H₂SO₄ | RT | 12 h | Methyl 3-bromo-5-carbamoyl-isothiazole-4-carboxylate | 93%[4] |
Experimental Protocol
Protocol C1: Basic Hydrolysis of 3,4-Dichloro-5-cyanoisothiazole
-
Reaction Setup: In a 500 mL round-bottom flask, suspend 3,4-dichloro-5-cyanoisothiazole (42.4 g, 1.0 eq) in methanol (100 mL).
-
Reagent Addition: Carefully add a 45% aqueous sodium hydroxide (NaOH) solution (30 g).
-
Reaction: Stir the reaction mixture at 40 °C for 2 hours.
-
Monitoring: Monitor the reaction by TLC until the starting nitrile spot has completely disappeared.
-
Solvent Removal: After the reaction is complete, remove the methanol by concentration under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Adjust the pH to ~3 by the slow addition of concentrated hydrochloric acid (HCl). A white precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford the 3,4-dichlorothis compound. The product is often pure enough for subsequent steps without further purification.
Caption: Stepwise hydrolysis of a nitrile to a carboxylic acid.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. 3,4-DICHLOROthis compound | 18480-53-0 [chemicalbook.com]
Isothiazole-5-carboxylic Acid: A Versatile Precursor for Novel Agrochemicals
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: Isothiazole-5-carboxylic acid and its derivatives represent a critical scaffold in the development of modern agrochemicals. The unique chemical properties of the isothiazole ring system contribute to the potent biological activity of molecules containing this moiety. This document provides an overview of the application of this compound as a precursor for fungicidal and insecticidal agents, complete with detailed experimental protocols and efficacy data.
Application in Fungicide Development
Isothiazole derivatives, particularly those synthesized from 3,4-dichlorothis compound, have demonstrated exceptional fungicidal properties. These compounds are particularly effective against oomycete pathogens, a class of destructive plant pathogens responsible for diseases like late blight and downy mildew. A notable class of fungicides derived from this precursor are isothiazole-thiazole derivatives.
One highly potent derivative, compound 6u , has been shown to exhibit ultrahigh fungicidal activity against Pseudoperonospora cubensis and Phytophthora infestans.[1][2] The proposed mechanism of action for compound 6u is the targeting of the oxysterol-binding protein (PcORP1), which is the same target as the commercial fungicide oxathiapiprolin.[1][2][3] Furthermore, these compounds can induce Systemic Acquired Resistance (SAR) in plants, enhancing their natural defenses against subsequent pathogen attacks by activating the salicylic acid pathway.[1][2][3]
Quantitative Data: Fungicidal Activity
The following table summarizes the in vivo fungicidal activity (EC50 values) of selected isothiazole-thiazole derivatives against key oomycete pathogens.
| Compound | Target Pathogen | EC50 (mg L⁻¹) | Reference |
| 6u | Pseudoperonospora cubensis | 0.046 | [1][2] |
| 6u | Phytophthora infestans | 0.20 | [1][2] |
| Isotianil | P. cubensis | 7.84 | [4] |
| Azoxystrobin | Sclerotinia sclerotiorum | 4.04 | [3] |
| Oxathiapiprolin | Sclerotinia sclerotiorum | 5.98 | [3] |
Experimental Protocol: Synthesis of Isothiazole-Thiazole Fungicides
This protocol outlines the general synthesis route for isothiazole-thiazole derivatives starting from 3,4-dichlorothis compound.
Step 1: Synthesis of 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one (Compound 1)
-
Weinreb Amide Formation: React 3,4-dichlorothis compound with N,O-dimethylhydroxylamine hydrochloride to form 3,4-dichloro-N-methoxy-N-methylisothiazole-5-carboxamide.[1][3]
-
Grignard Reaction: Treat the resulting Weinreb amide with methyl magnesium bromide to yield 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one.[1][3]
Step 2: Synthesis of 2-bromo-1-(3,4-dichloroisothiazol-5-yl)ethan-1-one (Compound 2)
-
Bromination: React 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one with pyridinium tribromide in a suitable solvent to obtain the α-bromo ketone.[1][3]
Step 3: Synthesis of the Thiazole Ring (Compound 4)
-
Condensation: Condense the α-bromo ketone (Compound 2) with a substituted thioamide, for example, tert-butyl 4-carbamothioylpiperidine-1-carboxylate (Compound 3), to form the thiazole ring.[1]
Step 4: Deprotection (Compound 5)
-
Boc Removal: Remove the N-Boc protecting group from Compound 4 using trifluoroacetic acid to yield the free amine.[1]
Step 5: Final Amide Coupling (Compound 6)
-
Amide Bond Formation: Activate a desired carboxylic acid with a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt).[1]
-
Condensation: React the activated acid with the amine (Compound 5) to obtain the final isothiazole-thiazole derivative.[1]
Caption: Synthetic pathway for isothiazole-thiazole fungicides.
Caption: Proposed pathway for inducing Systemic Acquired Resistance.
Application in Insecticide Development
The isothiazole scaffold is also a valuable precursor for the development of novel insecticides. Specifically, 3-isothiazolol derivatives have been designed and synthesized as potential antagonists of insect γ-aminobutyric acid (GABA) receptors.[5] The GABA receptor is a well-established target for a number of commercial insecticides.
Novel 4-(3-pyrrolidinyl/4-piperidinyl)-3-isothiazolol (5-SPI) analogs have demonstrated good insecticidal activity against pests such as Drosophila melanogaster (fruit fly) and Spodoptera litura (tobacco cutworm).[5]
Quantitative Data: Insecticidal Activity
The following table summarizes the insecticidal activity of lead 5-SPI compounds.
| Compound | Target Pest | Concentration | Mortality (%) | Reference |
| 9j | Drosophila melanogaster | 100 mg L⁻¹ | 100 | [5] |
| 15g | Drosophila melanogaster | 100 mg L⁻¹ | >85 | [5] |
| 9j | Spodoptera litura | 100 mg kg⁻¹ diet | ~95 | [5] |
| 15g | Spodoptera litura | 100 mg kg⁻¹ diet | >80 | [5] |
Experimental Protocol: General Synthesis of 3-Isothiazolol Insecticides
The detailed synthesis of 3-isothiazolol insecticides involves a multi-step process, which can be generalized as follows. The specific starting materials and reaction conditions will vary depending on the desired final substitutions.
Step 1: Synthesis of the Isothiazole Ring
-
This typically involves the cyclization of a suitable precursor containing the requisite nitrogen and sulfur atoms. The specific methodology can vary but often involves the reaction of a β-keto ester or a related compound with a source of sulfur and ammonia.
Step 2: Functionalization at the 5-Position
-
Aromatic substituents are introduced at the 5-position of the isothiazole ring. This can be achieved through various cross-coupling reactions, such as Suzuki or Stille coupling, if a suitable handle (e.g., a halogen) is present on the isothiazole ring.
Step 3: Introduction of the Pyrrolidinyl/Piperidinyl Moiety at the 4-Position
-
This step often involves a nucleophilic substitution or a coupling reaction to attach the nitrogen-containing heterocycle to the 4-position of the isothiazole core.
Step 4: Final Modifications
-
Further chemical modifications may be carried out on the substituents to optimize the insecticidal activity.
Caption: General workflow for the synthesis of 3-isothiazolol insecticides.
Conclusion
This compound and its analogs are powerful building blocks for the creation of a diverse range of agrochemicals. The demonstrated high efficacy of isothiazole-based fungicides and insecticides, coupled with novel modes of action and the potential for inducing plant resistance, underscores the continued importance of this heterocyclic scaffold in the development of next-generation crop protection solutions. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and optimization of new agrochemical entities.
References
- 1. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel insecticidal 3-isothiazolols as potential antagonists of insect GABA receptors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Enzymatic Reactions Involving Isothiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for investigating the enzymatic reactivity of Isothiazole-5-carboxylic acid and its derivatives. The information is targeted toward researchers in drug discovery and development, enzymology, and toxicology to facilitate the assessment of metabolic stability and potential bioactivation pathways of compounds containing the this compound scaffold.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The isothiazole ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Understanding the enzymatic transformation of this moiety is crucial for the development of safe and effective drug candidates. While direct enzymatic reactions utilizing this compound as a primary substrate are not extensively documented, studies on related isothiazole and thiazole-containing molecules provide valuable insights into potential metabolic pathways. These include oxidative metabolism by cytochrome P450 enzymes and degradation by peroxidases.
This document outlines protocols for two key enzymatic assays:
-
Assessment of Peroxidase-Mediated Degradation: This protocol is adapted from studies on the enzymatic degradation of thiazole compounds and can be used to evaluate the stability of this compound in the presence of peroxidases, which are relevant in certain biological and environmental contexts.
-
Evaluation of Cytochrome P450-Mediated Metabolism: Based on the known bioactivation of isothiazole-containing drugs, this protocol provides a framework for investigating the potential for oxidative metabolism of this compound by human liver microsomes and identifying the specific CYP450 enzymes involved.
Application Note 1: Peroxidase-Mediated Degradation
Objective: To determine the susceptibility of this compound to degradation by peroxidases. This is relevant for understanding its stability in biological systems where peroxidases are active and for potential bioremediation applications.
Experimental Protocol: Peroxidase Degradation Assay
1. Materials and Reagents:
- This compound
- Chloroperoxidase (CPO) from Caldariomyces fumago
- Soybean Peroxidase (SBP)
- Hydrogen peroxide (H₂O₂) (30% solution)
- Phosphate buffer (pH range 3-7)
- Methanol or Acetonitrile (HPLC grade)
- Ultrapure water
- Quenching solution (e.g., sodium azide or catalase)
- HPLC or LC-MS system
2. Preparation of Solutions:
- This compound stock solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or methanol).
- Enzyme stock solutions: Prepare 1 µM stock solutions of CPO and SBP in the appropriate buffer.
- Hydrogen peroxide solution: Prepare a 10 mM working solution in ultrapure water.
- Buffers: Prepare a series of phosphate buffers at different pH values (e.g., 3.0, 5.0, 7.0).
3. Reaction Setup:
- The reaction mixture should be prepared in a total volume of 500 µL.
- To a microcentrifuge tube, add the following in order:
- Phosphate buffer (to final volume)
- This compound stock solution (to a final concentration of 50 µM)
- Enzyme stock solution (to a final concentration of 20 nM)
- Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
- Initiate the reaction by adding the H₂O₂ working solution to a final concentration of 100 µM.
4. Reaction and Quenching:
- Incubate the reaction for various time points (e.g., 0, 5, 15, 30, 60 minutes).
- At each time point, quench the reaction by adding 50 µL of quenching solution or by adding an equal volume of cold acetonitrile/methanol to precipitate the enzyme.
- Centrifuge the quenched reaction mixture to pellet the precipitated protein.
5. Analysis:
- Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the remaining this compound and identify any potential metabolites.
- Use a suitable C18 column and a gradient of water and acetonitrile/methanol with 0.1% formic acid as the mobile phase.
- Monitor the disappearance of the parent compound and the appearance of new peaks.
Data Presentation
Table 1: pH Optima for Peroxidase-Mediated Degradation of this compound
| pH | Chloroperoxidase (% Degradation at 60 min) | Soybean Peroxidase (% Degradation at 60 min) |
| 3.0 | Experimental Data | Experimental Data |
| 5.0 | Experimental Data | Experimental Data |
| 7.0 | Experimental Data | Experimental Data |
Table 2: Kinetic Parameters for this compound Degradation
| Enzyme | Apparent Km (µM) | Apparent Vmax (µM/min) |
| Chloroperoxidase | Experimental Data | Experimental Data |
| Soybean Peroxidase | Experimental Data | Experimental Data |
Workflow Diagram
Application Note 2: Cytochrome P450-Mediated Metabolism and Bioactivation
Objective: To assess the metabolic stability of this compound in the presence of human liver microsomes and to identify the potential for bioactivation through the formation of reactive metabolites. This is a critical step in preclinical drug development to predict in vivo clearance and assess the risk of idiosyncratic toxicity.
Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes
1. Materials and Reagents:
- This compound
- Pooled Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
- Phosphate buffer (pH 7.4)
- Glutathione (GSH)
- Specific CYP450 inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, furafylline for CYP1A2)
- Acetonitrile (containing an internal standard)
- LC-MS/MS system
2. Metabolic Stability Assay:
- Prepare a reaction mixture containing phosphate buffer (pH 7.4), HLMs (final concentration 0.5 mg/mL), and this compound (final concentration 1 µM).
- Pre-warm the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and quench the reaction with 2 volumes of cold acetonitrile containing an internal standard.
- Centrifuge to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to quantify the parent compound.
- Calculate the in vitro half-life (t₁₂) and intrinsic clearance (Clᵢₙₜ).
3. Reaction Phenotyping (CYP450 Isoform Identification):
- Perform the metabolic stability assay as described above, but in the presence of specific CYP450 inhibitors.
- A significant decrease in the metabolism of this compound in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
4. Glutathione Trapping of Reactive Metabolites:
- Set up a larger scale incubation with HLMs (1 mg/mL), this compound (50 µM), and NADPH regenerating system.
- Include a high concentration of glutathione (1-5 mM) in the incubation mixture.
- After a 60-minute incubation, stop the reaction with cold acetonitrile.
- Analyze the supernatant by LC-MS/MS, specifically looking for the mass of the expected glutathione conjugate (mass of parent compound + mass of glutathione - mass of H₂).
Data Presentation
Table 3: Metabolic Stability of this compound in Human Liver Microsomes
| Time (min) | % Parent Compound Remaining |
| 0 | 100 |
| 5 | Experimental Data |
| 15 | Experimental Data |
| 30 | Experimental Data |
| 60 | Experimental Data |
| t₁₂ (min) | Calculated Value |
| Clᵢₙₜ (µL/min/mg) | Calculated Value |
Table 4: Covalent Binding of this compound Derivatives in Liver Microsomes from Different Species (pmol/mg/h) [1]
| Compound | Human | Monkey | Dog | Rat | Mouse |
| Compound 1 | 144 | 1300 | 400 | 1100 | 1200 |
| Compound 2 | 98 | 208 | 529 | 360 | 300 |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Data for Compounds 1 and 2 are from a study on a 3-methylisothiazole-5-yl containing compound and are provided for reference.[1] |
Signaling Pathway and Bioactivation Diagram
The following diagram illustrates the proposed bioactivation pathway of an isothiazole ring by Cytochrome P450 enzymes, leading to the formation of a glutathione conjugate. This pathway is based on studies of isothiazole-containing drug candidates.[1]
Conclusion
The protocols and information provided in these application notes offer a starting point for investigating the enzymatic reactions of this compound. By assessing its stability in the presence of peroxidases and its potential for metabolism by cytochrome P450s, researchers can gain a better understanding of the compound's pharmacokinetic profile and potential toxicological liabilities. The provided diagrams and tables serve as templates for organizing and presenting experimental data in a clear and concise manner. Further studies may be required to fully elucidate the specific enzymes and metabolic pathways involved in the biotransformation of this compound and its derivatives.
References
Application Notes and Protocols for the Development of Antiviral Compounds from Isothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of antiviral compounds derived from the isothiazole scaffold. This document includes a summary of their activity against various viruses, detailed experimental protocols for their synthesis and evaluation, and visualizations of their potential mechanisms of action.
Introduction to Isothiazole Derivatives as Antiviral Agents
Isothiazole, a five-membered heterocyclic compound containing nitrogen and sulfur, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including potent antiviral effects against a range of human pathogenic viruses. These compounds offer a versatile platform for structural modification, allowing for the fine-tuning of their efficacy, selectivity, and pharmacokinetic properties. This document outlines the key findings and methodologies for researchers engaged in the discovery and development of novel isothiazole-based antiviral therapeutics.
Antiviral Activity of Isothiazole Derivatives
Isothiazole derivatives have shown promising activity against several RNA and DNA viruses. The quantitative data summarizing the antiviral efficacy and cytotoxicity of representative compounds are presented below.
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of Selected Isothiazole Derivatives
| Compound Name/Reference | Virus | Cell Line | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| 3-Mercapto-5-phenyl-4-isothiazolecarbonitrile | HIV-1 (IIIB) | MT-4 | 7.8 | >100 | >12.8 | [1] |
| 3-Mercapto-5-phenyl-4-isothiazolecarbonitrile | HIV-2 (ROD) | MT-4 | 9.7 | >100 | >10.3 | [1] |
| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | HIV-1 (IIIB) | MT-4 | 13.6 | >100 | >7.4 | [1] |
| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | HIV-2 (ROD) | MT-4 | 17.4 | >100 | >5.7 | [1] |
| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | HIV-1 (IIIB) | MT-4 | 15.2 | >100 | >6.6 | [1] |
| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | HIV-2 (ROD) | MT-4 | 13.4 | >100 | >7.5 | [1] |
| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | Poliovirus 1 | - | - | - | 223 | [2] |
| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | Poliovirus 1 | - | - | - | 828 | [2] |
| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | Echovirus 9 | - | - | - | 334 | [2] |
| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | Echovirus 9 | - | - | - | 200 | [2] |
| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Rhinovirus 2, 39, 86, 89 | - | Active | - | - | [2] |
| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Coxsackie B1 | - | Active | - | - | [2] |
| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Measles virus | - | Active | - | - | [2] |
| 8H-indeno[1,2-d]thiazole derivative 7a | SARS-CoV-2 3CLpro | - | IC₅₀: 1.28 µM | - | - | [3] |
| N-(substituted-thiazol-2-yl)cinnamamide analog 20 | SARS-CoV-2 3CLpro | - | IC₅₀: 14.7 µM | - | - | [4][5] |
| 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one (1) | HIV-1 | TZM-bl | EC₅₀: 1.68 µM | ≥100 µM | >59.5 | [6] |
| Ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate (2) | HIV-1 | TZM-bl | EC₅₀: 2.68 µM | ≥100 µM | >37.3 | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of antiviral isothiazole derivatives and the key assays used to evaluate their efficacy and cytotoxicity.
Synthesis of Antiviral Isothiazole Derivatives
A general method for the synthesis of 3,5-disubstituted isothiazoles involves the reaction of β-ketodithioesters with an ammonium source.[7][8]
Protocol: Synthesis of 3,5-Disubstituted Isothiazoles
-
Reaction Setup: In a round-bottom flask, dissolve the β-ketodithioester (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and an organic co-solvent.
-
Addition of Reagents: Add ammonium acetate (NH₄OAc) (2-3 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure of the synthesized isothiazole derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antiviral Assays
This assay is used to determine the ability of a compound to protect cells from the destructive effects of a virus.
Protocol: CPE Inhibition Assay
-
Cell Seeding: Seed a 96-well microtiter plate with a suitable host cell line (e.g., Vero, HeLa, MT-4) at a density that will form a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the isothiazole derivatives in cell culture medium.
-
Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with a viral suspension at a multiplicity of infection (MOI) that causes complete CPE in 3-5 days. Simultaneously, add the different concentrations of the test compounds to the infected cells. Include a virus control (cells with virus but no compound) and a cell control (cells with no virus and no compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator until the virus control wells show complete CPE.
-
CPE Evaluation: Observe the wells under a microscope and score the level of CPE for each compound concentration. Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT assay (see Protocol 3.2.3).
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits CPE by 50% compared to the virus control.
This assay quantifies the reduction in infectious virus particles in the presence of a test compound.
Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed 6-well or 12-well plates with a suitable host cell line to form a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of the isothiazole derivatives. In separate tubes, pre-incubate a known titer of the virus with each compound dilution for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques (zones of cell death) are visible.
-
Plaque Visualization and Counting: Fix the cells with a solution like 4% formaldehyde and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% inhibitory concentration (IC₅₀), the concentration that reduces the plaque number by 50%.
This assay is used to determine the concentration of the compound that is toxic to the host cells.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a 96-well plate with the host cell line used in the antiviral assays.
-
Compound Treatment: Add serial dilutions of the isothiazole derivatives to the cells and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
Mechanism of Action Studies
This assay determines if the isothiazole derivatives inhibit the enzymatic activity of HIV-1 RT.
Protocol: HIV-1 RT Inhibition Assay
-
Reaction Mixture: In a microcentrifuge tube or a 96-well plate, prepare a reaction mixture containing a buffer, a poly(A) template, an oligo(dT) primer, and dNTPs (one of which is labeled, e.g., with ³H or biotin).
-
Inhibitor Addition: Add various concentrations of the isothiazole derivative to the reaction mixture. Include a positive control (a known RT inhibitor like nevirapine) and a negative control (no inhibitor).
-
Enzyme Addition: Initiate the reaction by adding purified recombinant HIV-1 RT.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Detection of DNA Synthesis: Stop the reaction and quantify the amount of newly synthesized DNA. For radiolabeled dNTPs, this can be done by precipitating the DNA and measuring radioactivity. For biotin-labeled dNTPs, an ELISA-based method can be used.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC₅₀ value.
This assay evaluates the ability of isothiazole derivatives to inhibit the main protease of SARS-CoV-2.
Protocol: SARS-CoV-2 3CLpro Inhibition Assay
-
Reaction Setup: In a 96-well or 384-well plate suitable for fluorescence measurements, add a reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the isothiazole derivatives to the wells. Include a positive control (a known 3CLpro inhibitor) and a negative control (no inhibitor).
-
Enzyme Addition: Add purified recombinant SARS-CoV-2 3CLpro to the wells and pre-incubate with the compounds for a short period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding a fluorogenic substrate that is cleaved by 3CLpro, leading to an increase in fluorescence.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Determine the initial reaction rates for each compound concentration. Calculate the percentage of 3CLpro inhibition and determine the IC₅₀ value.
Visualizing Mechanisms of Action
The following diagrams illustrate the potential mechanisms by which isothiazole derivatives exert their antiviral effects.
Conclusion
Isothiazole derivatives represent a promising class of antiviral agents with demonstrated activity against a variety of clinically relevant viruses. The protocols and data presented herein provide a foundational resource for researchers in the field of antiviral drug discovery. Further investigation into the structure-activity relationships, optimization of lead compounds, and elucidation of precise molecular mechanisms will be crucial for the development of isothiazole-based therapeutics.
References
- 1. Isothiazole derivatives as novel HIV replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole-based SARS-CoV-2 protease (COV Mpro ) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isothiazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Isothiazole-5-carboxylic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield and purity of Isothiazole-5-carboxylic acid and its derivatives during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound and its derivatives are commonly synthesized through several routes. A prevalent and effective method is the hydrolysis of the corresponding isothiazole-5-carboxamide.[1] Other historical and alternative methods include the oxidation of 5-amino-1,2-benzoisothiazole followed by decarboxylation and various cycloaddition or condensation reactions.[2][3]
Q2: What are the most critical factors influencing the yield of the reaction?
A2: The choice of solvent, reaction temperature, and the equivalents of reagents are critical factors. For instance, in the hydrolysis of isothiazole-5-carboxamides to their corresponding carboxylic acids, switching from concentrated sulfuric acid (H₂SO₄) to trifluoroacetic acid (TFA) as the solvent and lowering the reaction temperature from 100 °C to 0 °C can dramatically increase the yield from as low as 39% to over 95%.[1]
Q3: How can I effectively monitor the reaction progress?
A3: Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring the consumption of the starting material.[1] By comparing the reaction mixture to a spot of the starting material on a TLC plate, you can determine when the reaction has gone to completion.
Q4: What are the standard procedures for purifying the final product?
A4: After the reaction is complete, the typical workup involves pouring the reaction mixture into water followed by extraction with an organic solvent like tert-butyl methyl ether (t-BuOMe). The combined organic extracts are then dried over an anhydrous salt such as sodium sulfate (Na₂SO₄) and evaporated. Further purification can be achieved by recrystallization from a suitable solvent system, for example, cyclohexane or benzene.[1]
Troubleshooting Guide
Problem: Low Yield in Carboxamide Hydrolysis
Q: My synthesis of 3-bromothis compound from 3-bromoisothiazole-5-carboxamide resulted in a very low yield. What are the likely causes and how can I improve it?
A: Low yield in this specific transformation is often linked to harsh reaction conditions. Using concentrated sulfuric acid as a solvent and high temperatures can lead to degradation and side product formation. A significantly improved and milder set of conditions has been reported, which avoids the use of H₂SO₄ and requires fewer equivalents of sodium nitrite (NaNO₂) at a lower temperature.[1]
Recommended Solution:
Switching the reaction solvent from concentrated H₂SO₄ to trifluoroacetic acid (TFA) and reducing the temperature to 0 °C can lead to a dramatic improvement in yield.
Data Presentation: Comparison of Reaction Conditions
| Parameter | Method A (Low Yield) | Method B (High Yield) |
| Starting Material | 3-bromo-4-phenylisothiazole-5-carboxamide | 3-bromo-4-phenylisothiazole-5-carboxamide |
| Reagent | NaNO₂ (10 equiv.) | NaNO₂ (4 equiv.) |
| Solvent | conc. H₂SO₄ | TFA |
| Temperature | ~100 °C | ~0 °C |
| Reaction Time | Until consumption of starting material | ~15 minutes |
| Reported Yield | 39% | 99% |
| Reference | Leggio, A., et al. (2020)[1] | Leggio, A., et al. (2020)[1] |
| Parameter | Method B (High Yield) |
| Starting Material | 3-bromoisothiazole-5-carboxamide |
| Reagent | NaNO₂ (4 equiv.) |
| Solvent | TFA |
| Temperature | ~0 °C |
| Reaction Time | ~15 minutes |
| Reported Yield | 95% |
| Reference | Leggio, A., et al. (2020)[1] |
Problem: Incomplete Reaction or Stalled Conversion
Q: My reaction appears to have stopped, and TLC analysis shows a significant amount of unreacted starting material. What steps should I take?
A: A stalled reaction can be due to several factors:
-
Reagent Purity/Activity: Ensure that the sodium nitrite (NaNO₂) is fresh and has not degraded. The quality of the solvent (TFA) is also important.
-
Temperature Control: The reaction is exothermic. It is crucial to maintain the temperature at approximately 0 °C during the addition of NaNO₂. If the temperature rises significantly, it could affect reagent stability and reaction efficiency.
-
Insufficient Stirring: Ensure the suspension is being stirred vigorously to allow for proper mixing of the reagents, especially since the starting carboxamide has limited solubility.
-
Moisture Contamination: While the reaction workup involves water, the initial reaction should be carried out under reasonably dry conditions to prevent premature decomposition of reagents.
Problem: Difficulty in Product Isolation and Purification
Q: I am struggling to isolate a pure product after the extraction step. What can I do?
A: If you are experiencing purification issues, consider the following:
-
Extraction pH: Ensure that after quenching the reaction with water, the aqueous phase is acidic. This compound is expected to be more soluble in an organic solvent at a low pH.
-
Emulsion Formation: If an emulsion forms during the extraction with t-BuOMe, adding a small amount of brine (saturated NaCl solution) can help break it.
-
Recrystallization Solvent: The choice of solvent for recrystallization is critical. The product should be soluble in the hot solvent and sparingly soluble at room temperature or below. Cyclohexane and benzene have been successfully used for recrystallization of similar compounds.[1] Experiment with different solvent systems if the reported ones are not effective for your specific derivative.
Experimental Protocols
High-Yield Synthesis of 3-Bromothis compound[1]
This protocol is adapted from a study that achieved a 95% yield.
Materials:
-
3-bromoisothiazole-5-carboxamide
-
Trifluoroacetic acid (TFA)
-
Sodium nitrite (NaNO₂)
-
tert-Butyl methyl ether (t-BuOMe)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
-
Cyclohexane (for recrystallization)
Procedure:
-
Suspend 3-bromoisothiazole-5-carboxamide (1.0 equiv., e.g., 0.20 mmol, 41.4 mg) in trifluoroacetic acid (TFA) (e.g., 0.5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the stirred suspension to approximately 0 °C using an ice bath.
-
Carefully add sodium nitrite (NaNO₂) (4.0 equiv., e.g., 0.80 mmol, 55.2 mg) to the suspension in portions, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture vigorously at 0 °C. Monitor the reaction by TLC until the starting material is completely consumed (typically around 15 minutes).
-
Once the reaction is complete, pour the mixture into water (e.g., 5 mL).
-
Extract the aqueous mixture with tert-butyl methyl ether (t-BuOMe) (e.g., 3 x 10 mL).
-
Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from cyclohexane to obtain 3-bromothis compound as colorless plates.
Visualizations
References
Technical Support Center: Synthesis of 3,4-dichloroisothiazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dichloroisothiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of 3,4-dichlorothis compound is consistently low. What are the potential causes and solutions?
A1: Low yields can stem from several factors throughout the synthesis process. Here's a systematic approach to troubleshooting:
-
Incomplete Hydrolysis: The conversion of the starting material, 3,4-dichloro-5-cyanoisothiazole, to the carboxylic acid may be incomplete.
-
Reaction Temperature: The hydrolysis is sensitive to temperature.
-
Solution: Maintain a constant reaction temperature of 40°C.[1] Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures may promote side reactions or degradation.
-
-
Product Degradation: The isothiazole ring can be unstable under strongly alkaline conditions, especially with prolonged reaction times or excessive temperatures.
-
Solution: Adhere strictly to the recommended 2-hour reaction time.[1] Do not leave the reaction mixture under basic conditions for extended periods.
-
-
Losses During Workup: Significant product loss can occur during the isolation and purification steps.
-
Solution: When acidifying the reaction mixture with concentrated hydrochloric acid to a pH of 3, add the acid slowly while cooling the mixture in an ice bath to ensure complete precipitation of the product.[1] Use cold water to wash the filtered solid to minimize its solubility and subsequent loss.[1]
-
Q2: The TLC analysis of my reaction mixture shows multiple spots even after the recommended reaction time. What could be the issue?
A2: The presence of multiple spots on the TLC plate indicates an incomplete reaction or the formation of byproducts.
-
Incomplete Reaction: As mentioned in Q1, ensure your reagents are of good quality and the reaction conditions are strictly followed.
-
Side Reactions: The primary byproduct to consider is the disulfide derivative, which can form from impurities in the starting nitrile.
-
Solution: Ensure the purity of the starting 3,4-dichloro-5-cyanoisothiazole. If significant byproduct formation is observed, purification of the final product by recrystallization may be necessary.
-
Q3: My final product is off-white or yellowish instead of the expected white solid. How can I improve the color?
A3: A colored product suggests the presence of impurities.
-
Solution: While the product can often be used directly in subsequent steps without further purification, for applications requiring high purity, recrystallization is recommended.[1] Suitable solvent systems for recrystallization can be determined through small-scale solubility tests. Additionally, washing the crude product thoroughly with cold water can help remove some colored impurities.[1]
Q4: Is it necessary to monitor the reaction by TLC?
A4: Yes, monitoring the reaction by TLC is highly recommended. It is the most effective way to determine the point of complete consumption of the starting material, 3,4-dichloro-5-cyanoisothiazole.[1] This prevents premature workup of an incomplete reaction or prolonged exposure of the product to harsh basic conditions, which could lead to degradation.
Experimental Protocol: Synthesis of 3,4-dichlorothis compound
This protocol is based on the hydrolysis of 3,4-dichloro-5-cyanoisothiazole.
Materials:
-
Crude 3,4-dichloro-5-cyanoisothiazole
-
Methanol
-
45% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Cold water
Procedure:
-
In a 500 mL round-bottomed flask, place 42.4 g of crude 3,4-dichloro-5-cyanoisothiazole.
-
Add 100 mL of methanol and 30 g of 45% sodium hydroxide solution.[1]
-
Stir the reaction mixture at 40°C for 2 hours.[1]
-
Monitor the reaction progress by TLC until the starting material is completely consumed.[1]
-
Once the reaction is complete, remove the residual methanol by concentration under reduced pressure.[1]
-
Adjust the pH of the remaining aqueous solution to 3 with concentrated hydrochloric acid.[1]
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water.[1]
-
Dry the solid to obtain 3,4-dichlorothis compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material (Crude 3,4-dichloro-5-cyanoisothiazole) | 42.4 g | [1] |
| Methanol | 100 mL | [1] |
| 45% Sodium Hydroxide Solution | 30 g | [1] |
| Reaction Temperature | 40°C | [1] |
| Reaction Time | 2 hours | [1] |
| Final Product Yield (3,4-dichlorothis compound) | 17.6 g (example) | [1] |
Experimental Workflow
Caption: Workflow for the synthesis of 3,4-dichlorothis compound.
Logical Troubleshooting Flow
Caption: Troubleshooting logic for low yield in the synthesis.
References
"optimization of reaction conditions for isothiazole functionalization"
Welcome to the technical support center for the optimization of reaction conditions for isothiazole functionalization. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the functionalization of isothiazoles.
1. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Inactivity/Poisoning | The sulfur atom in the isothiazole ring can coordinate to the palladium catalyst, leading to deactivation.[1] Use a higher catalyst loading (e.g., 2-5 mol%). Consider using bulky electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) which can promote the reaction and protect the catalyst.[2] Ensure all reagents and solvents are free of impurities that can poison the catalyst, such as other sulfur compounds or residual starting materials from previous steps.[3][4][5] | Increased reaction rate and yield. |
| Inefficient Transmetalation | For Suzuki couplings, ensure the boronic acid/ester is of high purity and not degraded (protodeboronation).[2] Use freshly prepared or purchased boronic acid. The choice of base is crucial; stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. The addition of water as a co-solvent (e.g., in a 4:1 ratio with an organic solvent like THF or dioxane) can facilitate the dissolution of the base and promote transmetalation.[6][7] | Improved conversion of starting materials to the desired product. |
| Side Reactions (e.g., Homocoupling, Protodeboronation) | Homocoupling of the alkyne (in Sonogashira) or boronic acid (in Suzuki) can be a significant side reaction. For Sonogashira coupling, running the reaction under a dilute hydrogen atmosphere can diminish acetylene bicoupling.[8] For Suzuki reactions, ensuring an inert atmosphere (e.g., argon or nitrogen) and using degassed solvents can minimize homocoupling.[6][7] Protodeboronation can be minimized by using anhydrous solvents and ensuring the base is not excessively strong to the point of cleaving the C-B bond before transmetalation. | Reduction of byproducts and an increase in the isolated yield of the desired cross-coupled product. |
| Poor Substrate Reactivity | Isothiazoles with electron-withdrawing groups may be less reactive. Increasing the reaction temperature or using a more active catalyst system (e.g., a palladacycle precatalyst) can help. For sterically hindered substrates, smaller ligands might be beneficial to allow for easier coordination to the palladium center. | Overcoming the activation barrier for less reactive substrates, leading to higher conversion. |
2. C-H Functionalization/Arylation
Problem: Poor Regioselectivity or No Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Catalyst/Ligand/Base Combination | The regioselectivity of C-H arylation on the isothiazole ring is highly dependent on the catalytic system. For C-5 arylation, a palladium catalyst with a phosphine ligand is often effective.[9] For C-2 arylation, a copper-cocatalyzed system might be necessary.[10][11] The choice of base can also direct the regioselectivity. A thorough screening of catalysts, ligands, and bases is recommended. | Control over the position of functionalization on the isothiazole ring. |
| High Activation Barrier | C-H bonds are inherently unreactive. Higher reaction temperatures (e.g., >100 °C) are often required. Microwave irradiation can sometimes accelerate the reaction and improve yields.[12] | Increased reaction rate and conversion of the starting material. |
| Substrate Decomposition | Isothiazoles can be unstable under harsh basic conditions or high temperatures.[13] Monitor the reaction carefully by TLC or LC-MS to check for decomposition. If decomposition is observed, try using a milder base or lowering the reaction temperature and extending the reaction time. | Preservation of the isothiazole core and improved yield of the desired functionalized product. |
3. Lithiation and Subsequent Electrophilic Quench
Problem: Low Yield or Ring Opening
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Lithiating Agent | The choice of organolithium reagent is critical. For deprotonation at a specific position, a sterically hindered but less nucleophilic base like Lithium Diisopropylamide (LDA) is often preferred over more nucleophilic reagents like n-BuLi, which can add to the ring.[14] However, for some substrates, t-BuLi might be required for efficient lithiation.[14][15] | Selective deprotonation without unwanted side reactions like nucleophilic addition. |
| Unstable Lithiated Intermediate | Lithiated isothiazoles can be unstable, especially at higher temperatures, and may undergo ring opening.[16] Perform the lithiation at very low temperatures (e.g., -78 °C) and add the electrophile at this low temperature. | Trapping of the lithiated intermediate before it can decompose, leading to a higher yield of the desired product. |
| Poor Electrophile Reactivity | Ensure the electrophile is sufficiently reactive to quench the lithiated isothiazole quickly. For less reactive electrophiles, a transmetalation to a more reactive organometallic species (e.g., using ZnCl₂ or CuCN) might be necessary. | Efficient formation of the new carbon-carbon or carbon-heteroatom bond. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction on a bromo-isothiazole is sluggish. What are the first things I should try to optimize?
A1: Start by ensuring your palladium catalyst is active and not poisoned. You can try a fresh batch of catalyst or a different precatalyst. Next, optimize the base and solvent system. A common and effective combination is K₃PO₄ as the base in a mixture of dioxane and water (e.g., 4:1).[17] Also, ensure your reaction is thoroughly degassed to prevent oxidative degradation of the catalyst and homocoupling of the boronic acid.[6]
Q2: I am observing significant homocoupling of my terminal alkyne in a Sonogashira reaction with an iodo-isothiazole. How can I minimize this?
A2: Homocoupling in Sonogashira reactions is often promoted by the presence of oxygen and the copper co-catalyst. Running the reaction under a strictly inert atmosphere (argon or nitrogen) is crucial.[18] You can also try a copper-free Sonogashira protocol, which can significantly reduce the amount of alkyne dimerization.[19] Another strategy is to perform the reaction under a dilute atmosphere of hydrogen gas, which has been shown to suppress homocoupling.[8]
Q3: How do I control the regioselectivity of direct C-H arylation on the isothiazole ring?
A3: Regioselectivity in isothiazole C-H arylation is a complex issue influenced by the electronic and steric properties of the substrate and the catalytic system. As a general guideline, palladium-catalyzed reactions often favor the C5 position due to electronic factors.[9] Switching to a copper-based system can sometimes favor the more acidic C2 position. A systematic screening of different palladium and copper catalysts, ligands, and bases is the most effective way to determine the optimal conditions for your desired regioselectivity.[10][11]
Q4: My functionalized isothiazole is very polar and difficult to purify by standard silica gel chromatography. What are my options?
A4: For highly polar compounds, standard silica gel chromatography can be challenging. Consider using reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient.[20] Another option is to use a more polar stationary phase like alumina or a bonded phase (e.g., diol or amino). Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for purifying very polar compounds.[21]
Q5: I suspect my palladium catalyst is being poisoned by the sulfur in the isothiazole ring. How can I confirm this and what can I do?
A5: Catalyst poisoning by sulfur is a common issue.[1] A sign of poisoning is a reaction that starts but then stalls before completion. You can try increasing the catalyst loading to see if the reaction goes to completion. Using bulky, electron-rich phosphine ligands can sometimes protect the palladium center from coordination with the isothiazole sulfur.[2] If poisoning is severe, you may need to consider a different synthetic route that avoids a palladium-catalyzed step or uses a more robust catalyst system.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of 4-bromo-3-methylisothiazole with Phenylboronic Acid
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 45 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80 | 8 | 85 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | THF/H₂O (4:1) | 60 | 12 | 78 |
| 4 | XPhos Pd G3 (2) | - | K₂CO₃ (3) | DME/H₂O (5:1) | 90 | 6 | 92 |
Table 2: Optimization of Sonogashira Coupling of 5-iodo-3-phenylisothiazole with Phenylacetylene
| Entry | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 50 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | 5 | DIPA | DMF | 70 | 8 | 82 |
| 3 | Pd(PPh₃)₄ (3) | 6 | Piperidine | Toluene | 60 | 10 | 75 |
| 4 | [PdCl₂(MeCN)₂] (2) | - | PPh₃/K₂CO₃ | NMP | 80 | 6 | 90 (Copper-free) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halo-isothiazole
-
To an oven-dried Schlenk flask containing a stir bar, add the halo-isothiazole (1.0 equiv), arylboronic acid (1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%) and ligand (if required).
-
Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1 M).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of a Halo-isothiazole
-
To an oven-dried Schlenk flask, add the halo-isothiazole (1.0 equiv), palladium catalyst (e.g., [PdCl₂(MeCN)₂], 2 mol%), and a phosphine ligand (e.g., PPh₃, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (e.g., NMP) followed by the terminal alkyne (1.2 equiv) and the base (e.g., K₂CO₃, 2.0 equiv).
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired product.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling of isothiazoles.
Caption: Logical approach to controlling regioselectivity in C-H arylation of isothiazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd/Cu-cocatalyzed reigoselective arylation of thiazole derivatives at 2-position under ligand-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Pd/Cu-cocatalyzed reigoselective arylation of thiazole derivatives at 2-position under ligand-free conditions [ouci.dntb.gov.ua]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biotage.com [biotage.com]
"stability issues of Isothiazole-5-carboxylic acid under acidic conditions"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Isothiazole-5-carboxylic acid under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound in acidic environments.
| Question | Possible Cause | Suggested Solution |
| 1. I am observing a decrease in the concentration of this compound over time in my acidic formulation. What is the likely cause? | While the isothiazole ring is generally stable, the carboxylic acid moiety may undergo slow decarboxylation under harsh acidic conditions (e.g., elevated temperatures and very low pH), leading to the formation of isothiazole. | To confirm decarboxylation, analyze your sample for the presence of isothiazole. Consider reducing the temperature or using a less concentrated acid if your experimental conditions allow. |
| 2. My analytical column is showing a new, unexpected peak that grows over time when this compound is in an acidic mobile phase. What could this be? | This new peak could be a degradation product. Given the structure, the most probable degradation product under acidic stress is isothiazole, formed via decarboxylation. | Characterize the new peak using mass spectrometry (MS) to confirm if its mass corresponds to isothiazole. Adjusting the mobile phase pH to be less acidic, if compatible with your chromatography method, may slow down this on-column degradation. |
| 3. I am performing a forced degradation study and see minimal degradation of this compound in 0.1M HCl at room temperature. Is this expected? | Yes, this is expected. This compound is anticipated to be relatively stable under mild acidic conditions. Forced degradation studies often require more stringent conditions to achieve the target degradation of 5-20% as recommended by ICH guidelines.[1] | According to ICH guidelines for forced degradation, you should consider increasing the acid concentration (e.g., to 1M HCl) and/or elevating the temperature (e.g., 50-70 °C) to accelerate degradation.[2] |
| 4. After heating my sample of this compound in strong acid, I observe a loss of the parent compound but cannot detect any major degradation product. What could be happening? | It is possible that the degradation product, likely isothiazole, is volatile and is being lost from your sample during heating. Alternatively, the degradation product may not be detectable with your current analytical method (e.g., it has a poor chromophore for UV detection). | Ensure your sample vials are tightly sealed during heating. If using HPLC-UV, check the UV spectrum of your new peak; isothiazole may have a different absorption maximum. Consider using a more universal detection method like mass spectrometry or charged aerosol detection. |
Frequently Asked Questions (FAQs)
Q1: How stable is the isothiazole ring itself under acidic conditions?
A1: The isothiazole ring is an aromatic heterocyclic system and is generally considered to be stable in acidic conditions.[3] Many synthetic procedures for isothiazole derivatives utilize acidic reagents, which suggests the ring's resilience to acid-mediated degradation.[4]
Q2: What is the most likely degradation pathway for this compound under acidic stress?
A2: The most probable degradation pathway under forced acidic conditions (e.g., heat and strong acid) is the decarboxylation of the carboxylic acid group to yield isothiazole and carbon dioxide. While aromatic carboxylic acids are generally stable, they can undergo decarboxylation at elevated temperatures.[5]
Q3: What are the typical conditions for conducting an acid stress study according to regulatory guidelines?
A3: According to ICH guidelines, acid stress testing is a component of forced degradation studies.[6][7] Typical conditions involve treating the drug substance with an acid such as 0.1M to 1M hydrochloric acid or sulfuric acid.[2] The study may be initiated at room temperature, but often requires elevated temperatures (e.g., 50-70 °C) to achieve a target degradation of 5-20%.[1][2]
Q4: Are there any other potential degradation pathways besides decarboxylation?
A4: While decarboxylation is the most anticipated pathway, other reactions could theoretically occur under very harsh conditions, although they are less likely. These could involve hydrolysis of the isothiazole ring, but this would likely require extreme temperatures and pressures, conditions not typically used in standard forced degradation studies.
Q5: How can I monitor the stability of this compound in my acidic formulation?
A5: A stability-indicating analytical method, typically a reverse-phase HPLC method with UV or MS detection, should be used. This method must be able to separate this compound from its potential degradation products, primarily isothiazole. The method should be validated to demonstrate its specificity for the parent compound and its degradants.[8]
Experimental Protocols
Protocol: Forced Degradation Study of this compound under Acidic Conditions
Objective: To evaluate the stability of this compound under acidic stress and to identify potential degradation products, in accordance with ICH guidelines.[2][8]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1M and 0.1M solutions
-
Sodium hydroxide (NaOH), 1M and 0.1M solutions for neutralization
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV and/or MS detector
-
pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Acid Stress Conditions:
-
Condition 1 (Mild): To a volumetric flask, add a known volume of the stock solution and dilute with 0.1M HCl to the final volume.
-
Condition 2 (Forced): To a separate volumetric flask, add a known volume of the stock solution and dilute with 1M HCl to the final volume.
-
Control Sample: Prepare a control sample by diluting the stock solution with the same proportion of water instead of acid.
-
-
Incubation:
-
Store the mild condition sample and the control sample at room temperature.
-
Place the forced condition sample in a water bath or oven set to a specific temperature (e.g., 60 °C).
-
Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Sample Analysis:
-
Prior to analysis, neutralize the acidic aliquots with an equivalent amount of NaOH solution to stop the degradation reaction.
-
Analyze the neutralized samples and the control sample by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound at each time point relative to the time zero sample.
-
If a major degradation product is observed, determine its relative retention time and monitor its peak area over time.
-
Attempt to identify the structure of any significant degradation products using techniques like LC-MS/MS.
-
Quantitative Data Summary (Hypothetical)
| Condition | Time (hours) | Temperature | % Degradation of this compound | % Area of Major Degradant (Isothiazole) |
| 0.1M HCl | 24 | Room Temp. | < 1% | Not Detected |
| 1M HCl | 8 | 60 °C | 5.2% | 4.9% |
| 1M HCl | 24 | 60 °C | 15.8% | 15.1% |
Visualizations
Caption: Workflow for acidic forced degradation study.
Caption: Hypothetical decarboxylation pathway.
Caption: Troubleshooting decision tree.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. ijcrt.org [ijcrt.org]
- 8. Forced Degradation Testing | SGS Hong Kong, China [sgs.com]
"preventing byproduct formation in isothiazole synthesis"
Welcome to the technical support center for isothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to preventing byproduct formation during the synthesis of isothiazoles.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your isothiazole synthesis experiments.
Issue 1: Formation of Regioisomeric Byproducts in Hantzsch-type Syntheses
Question: During the synthesis of a 2-amino-substituted isothiazole analog via a Hantzsch-type reaction with a substituted thiourea, I am observing a mixture of two isomeric products. How can I control the regioselectivity to favor the desired 2-amino-substituted isothiazole?
Answer: The formation of regioisomeric byproducts, specifically 3-substituted 2-imino-2,3-dihydrothiazoles alongside the desired 2-(N-substituted amino)thiazoles, is a known issue in Hantzsch-type syntheses, particularly under acidic conditions.[1] The regioselectivity of this reaction is highly dependent on the reaction conditions, especially the pH.
Troubleshooting Steps:
-
pH Control: In neutral or basic media, the reaction of an α-haloketone with an N-monosubstituted thiourea typically yields the 2-(N-substituted amino)thiazole exclusively. Acidic conditions, however, can promote the formation of the 2-imino-2,3-dihydrothiazole isomer.[1] It is recommended to maintain a neutral or slightly basic pH throughout the reaction.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are commonly used. Experimenting with aprotic solvents might alter the equilibrium between the tautomeric forms of the thiourea and influence the regioselectivity.
-
Temperature Optimization: Reactions conducted at elevated temperatures can sometimes lead to a loss of selectivity. Running the reaction at a lower temperature, even if it requires a longer reaction time, may improve the regioselectivity.
Quantitative Data on Regioisomer Formation:
The following table summarizes the effect of reaction conditions on the formation of 2-imino-2,3-dihydrothiazoles.
| Starting Materials | Reaction Conditions | Yield of 2-imino-2,3-dihydrothiazole | Reference |
| α-halogeno ketones and N-monosubstituted thioureas | 10M-HCl-EtOH (1:2), 80 °C, 20 min | Up to 73% | [1] |
| α-halogeno ketones and N-monosubstituted thioureas | Neutral solvent | Exclusively 2-(N-substituted amino)thiazoles | [1] |
Issue 2: Formation of Pyridine Byproducts in Syntheses from Enamines
Question: I am attempting to synthesize a substituted isothiazole from an enamine and a sulfur-based reagent, but I am isolating a significant amount of a pyridine derivative as a byproduct. What is causing this and how can I prevent it?
Answer: The formation of pyridine byproducts is a known side reaction in certain isothiazole syntheses that utilize enamine precursors, particularly with reagents like 4,5-dichloro-1,2,3-dithiazolium chloride. The reaction complexity can increase depending on the substituents on the enamine, leading to the construction of a pyridine ring.
Troubleshooting Steps:
-
Choice of Enamine: The structure of the enamine plays a crucial role. For example, the reaction of methyl 3-aminocrotonate can proceed in high yield to the desired isothiazole, while 3-aminocrotononitrile is more prone to forming pyridine byproducts. If possible, consider using an enamine with less complex or reactive substituent groups.
-
Reaction Temperature: These reactions are often performed at room temperature. Increasing the temperature may promote the side reactions leading to pyridine formation. Maintaining a low and controlled temperature is advisable.
-
Stoichiometry of Reagents: Carefully control the stoichiometry of the reactants. An excess of either the enamine or the sulfur reagent could potentially lead to alternative reaction pathways. A 1:1 molar ratio is a good starting point.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in isothiazole synthesis?
A1: Common byproducts can vary depending on the synthetic route. Some of the frequently encountered classes include:
-
Regioisomers: As seen in the Hantzsch synthesis, different isomers of the desired isothiazole can form.[1]
-
Other Heterocycles: Depending on the starting materials and reaction conditions, other heterocyclic systems like pyridines or 1,2,5-thiadiazoles can be formed as byproducts.
-
Products of Reagent Decomposition: Some reagents used in isothiazole synthesis can be unstable and decompose under the reaction conditions, leading to impurities. For example, dithiooxamide has been observed to degrade at high temperatures.
Q2: How can I purify my desired isothiazole from byproducts?
A2: Standard purification techniques are generally effective for isolating isothiazoles.
-
Chromatography: Column chromatography on silica gel is a very common and effective method for separating isothiazoles from byproducts and unreacted starting materials. Different solvent systems (e.g., hexane/ethyl acetate) can be screened to achieve optimal separation. For separating challenging isomers, specialized techniques like hydrophilic interaction chromatography or the use of chiral columns might be necessary.[2]
-
Crystallization: If the desired isothiazole is a solid, recrystallization from a suitable solvent can be a highly effective method for purification, especially for removing minor impurities.
-
Distillation: For liquid isothiazoles with sufficient thermal stability, distillation under reduced pressure can be a viable purification method.
Q3: Are there any "green" or environmentally friendly methods for isothiazole synthesis that also minimize byproducts?
A3: Yes, there is growing interest in developing more sustainable methods for isothiazole synthesis. Some approaches that often lead to higher selectivity and reduced byproducts include:
-
Catalyst-free and Metal-free reactions: An operationally simple synthesis of 3,5-disubstituted/annulated isothiazoles from β-ketodithioesters/β-ketothioamides and ammonium acetate proceeds under metal- and catalyst-free conditions, relying on a sequential imine formation/cyclization/aerial oxidation cascade.[3]
-
Multi-component Reactions: One-pot, multi-component procedures are being developed that can offer high yields and selectivity in a more atom-economical fashion.
-
Use of Greener Solvents: Research is being conducted on using more environmentally benign solvents or even solvent-free conditions for isothiazole synthesis.
Experimental Protocols
Protocol 1: Regioselective Hantzsch-type Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from a standard Hantzsch thiazole synthesis and is optimized for the selective formation of the 2-aminothiazole isomer by maintaining neutral conditions.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).
-
Add methanol as the solvent and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize any acid formed and to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Control of Regioselectivity in Hantzsch Thiazole Synthesis.
Caption: General Experimental Workflow for Isothiazole Purification.
References
Technical Support Center: Degradation Pathways of Isothiazole-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isothiazole-containing compounds. This resource provides troubleshooting guidance and answers to frequently asked questions related to the degradation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for isothiazole-containing compounds?
A1: Isothiazole-containing compounds can degrade through several pathways, depending on the specific structure of the molecule and the environmental conditions. The most common degradation pathways include:
-
Hydrolytic Degradation: This is a major degradation route, particularly for isothiazolinones. The isothiazole ring is susceptible to nucleophilic attack, often by hydroxide ions in alkaline conditions, leading to ring-opening.[1][2] The stability of these compounds is significantly lower in alkaline media compared to acidic or neutral conditions.[2][3] For example, the biocide CMIT undergoes rapid decomposition at a pH greater than 8.[2]
-
Photodegradation: Exposure to UV light can induce degradation.[4][5] This can involve the generation of reactive oxygen species (ROS) like hydroxyl radicals, which then attack the isothiazole ring.[4][5] For some thiazole-containing compounds, photodegradation can proceed via a [4+2] Diels-Alder cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges to the final degradation product.[6]
-
Oxidative Degradation: Isothiazoles can be degraded by oxidizing agents.[1] In metabolic studies, oxidation is often mediated by cytochrome P450 (CYP) enzymes.[7][8][9] This can involve sulfur oxidation or epoxidation of the thiazole ring, leading to the formation of reactive metabolites.[7][8][9]
-
Metabolic Degradation: In biological systems, isothiazole-containing drugs can undergo bioactivation by enzymes like cytochrome P450.[7] This can lead to the formation of reactive intermediates that can conjugate with endogenous nucleophiles like glutathione.[7][10] A proposed mechanism involves sulfur oxidation followed by glutathione attack at the C4 position of the isothiazole ring.[7][10]
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of isothiazole compounds.[3][11] The rate of degradation often follows first-order kinetics and is highly temperature-dependent.[3]
Q2: How does pH affect the stability of isothiazole derivatives?
A2: The pH of the medium is a critical factor influencing the stability of many isothiazole-containing compounds, especially isothiazolinones. Generally, these compounds are more stable in acidic to neutral conditions (pH 4-8).[2] In alkaline environments (pH > 8), they are susceptible to hydrolytic degradation, which involves the opening of the isothiazole ring.[2] The rate of this degradation increases with increasing pH.[3] For instance, the half-life of the active component in Kathon™ biocide decreases significantly as the pH increases from 8.5 to 10.[2]
Q3: What are some common degradation products of isothiazolinones?
A3: The degradation of isothiazolinones typically involves the cleavage of the S-N bond in the heterocyclic ring.[1] This leads to a loss of biocidal activity.[1] While the specific degradation products can vary, ring-opening results in the formation of less complex, non-biocidal molecules. For example, in the photodegradation of benzisothiazolinone (BIT) under UV254/H2O2 treatment, identified intermediates include saccharin and other related compounds.[4] In the case of metabolic degradation of certain thiazole-containing drugs, glutathione adducts have been identified.[7]
Troubleshooting Guides
Problem 1: My isothiazole-containing compound appears to be stable and shows no degradation under my experimental stress conditions.
-
Possible Cause 1: Inappropriate Stress Conditions. The applied stress (e.g., pH, temperature, light intensity) may not be sufficient to induce degradation for your specific compound.
-
Troubleshooting Steps:
-
Review Literature: Check for published degradation studies on structurally similar compounds to determine appropriate stress conditions.
-
Increase Stress Intensity: For hydrolytic studies, if you started at neutral pH, test acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH).[12] Isothiazolinones are particularly susceptible to alkaline hydrolysis.[2]
-
Elevate Temperature: For thermal degradation, if no degradation is observed at room temperature, increase the temperature incrementally (e.g., 40°C, 60°C).[3][11][12]
-
Enhance Photodegradation: For photostability studies, ensure your light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines.[12][13] Consider the addition of an oxidizing agent like hydrogen peroxide (H2O2) to facilitate photodegradation through the generation of hydroxyl radicals.[4][5]
-
-
-
Possible Cause 2: Analytical Method Not Stability-Indicating. Your analytical method (e.g., HPLC) may not be able to separate the parent compound from its degradation products.
-
Troubleshooting Steps:
-
Method Validation: As per ICH guidelines, a stability-indicating method must be validated to demonstrate specificity for the drug substance and its degradation products.[14][15]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. If the peak for your compound is impure, it may contain co-eluting degradation products.
-
Develop a New Method: If your current method is not stability-indicating, you will need to develop and validate a new one. This may involve changing the column, mobile phase, or gradient profile.
-
-
Problem 2: I am observing a loss of my compound, but I cannot identify any degradation products.
-
Possible Cause 1: Degradation Products are Not Detected by the Analytical Method. The degradation products may not have a chromophore detectable by a UV detector, or they may be too volatile or polar to be retained on your HPLC column.
-
Troubleshooting Steps:
-
Use a Universal Detector: Employ a mass spectrometer (MS) or a charged aerosol detector (CAD) in conjunction with your HPLC to detect compounds that lack a UV chromophore.
-
Analyze by GC-MS: If volatile degradation products are expected, analyze your samples using gas chromatography-mass spectrometry (GC-MS).
-
Check Mass Balance: Calculate the mass balance by comparing the decrease in the parent compound with the increase in all detected degradation products. A significant deviation from 100% suggests that some degradation products are not being detected.[16]
-
-
-
Possible Cause 2: Adsorption of Compound or Degradants. Your compound or its degradation products may be adsorbing to the sample vials or other components of your experimental setup.
-
Troubleshooting Steps:
-
Use Silanized Vials: To minimize adsorption, use silanized glass vials or polypropylene vials.
-
Perform a Recovery Study: Prepare a known concentration of your compound in the experimental matrix, and immediately analyze it to determine the recovery. Low recovery may indicate adsorption issues.
-
-
Data Presentation
Table 1: Half-lives of Isothiazolinone Biocides under Different pH Conditions
| pH | Half-life (days) | Reference |
| 8.5 | 47 | [2] |
| 9.0 | 23 | [2] |
| 9.6 | 3.3 | [2] |
| 10.0 | 2 | [2] |
Table 2: Covalent Binding of a c-Met Inhibitor (Isothiazole-containing) in Liver Microsomes from Different Species
| Species | Covalent Binding (pmol/mg/h) | Reference |
| Rat | 1100-1300 | [7] |
| Mouse | 1100-1300 | [7] |
| Monkey | 1100-1300 | [7] |
| Dog | 400 | [7] |
| Human | 144 | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolytic Degradation
This protocol outlines a general procedure for conducting a forced hydrolytic degradation study on an isothiazole-containing compound, in line with ICH guidelines.[13][14][15]
1. Materials:
-
Isothiazole-containing compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
pH meter
-
HPLC system with UV or MS detector
-
Calibrated oven or water bath
2. Stock Solution Preparation:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[12]
3. Degradation Conditions:
-
Acidic Hydrolysis:
-
To a suitable volumetric flask, add a known volume of the stock solution.
-
Add 0.1 M HCl to the flask to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[12]
-
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Follow the same procedure as for acidic hydrolysis, but use 0.1 M NaOH instead of 0.1 M HCl.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Follow the same procedure, but use HPLC grade water instead of acid or base.
-
4. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation product peaks.
5. Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
If possible, determine the degradation kinetics (e.g., first-order) and the half-life of the compound under each condition.
Visualizations
Caption: Generalized degradation pathways for isothiazole-containing compounds.
Caption: A typical experimental workflow for forced degradation studies.
References
- 1. Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate (Journal Article) | OSTI.GOV [osti.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. scispace.com [scispace.com]
- 14. ijsdr.org [ijsdr.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sgs.com [sgs.com]
Validation & Comparative
A Comparative Analysis of Isothiazole and Isoxazole Bioisosteres in Drug Discovery
A comprehensive guide for researchers and drug development professionals on the comparative physicochemical properties, metabolic stability, and biological activities of isothiazole and isoxazole bioisosteres, supported by experimental data and detailed protocols.
In the realm of medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone of lead optimization. Among the five-membered aromatic heterocycles, isothiazole and isoxazole are frequently employed as bioisosteric replacements for one another and for other functionalities like amide or ester groups. While structurally similar, the substitution of a sulfur atom in isothiazole for an oxygen atom in isoxazole can significantly impact a molecule's physicochemical properties, metabolic fate, and biological activity. This guide provides a detailed comparative analysis of these two important heterocycles to aid researchers in making informed decisions during the drug design process.
Physicochemical Properties: A Tale of Two Heteroatoms
The fundamental differences in the physicochemical properties of isothiazole and isoxazole bioisosteres stem from the distinct electronegativity, size, and bonding characteristics of sulfur versus oxygen. These differences manifest in key parameters such as acidity (pKa) and lipophilicity (logP), which in turn influence a compound's solubility, permeability, and interactions with biological targets.
Table 1: Comparative Physicochemical Properties of Isothiazole and Isoxazole Analogs
| Parameter | Isothiazole Analog | Isoxazole Analog | Key Differences & Implications |
| pKa | Generally less basic than isoxazoles. The pKa of the conjugate acid of the parent isothiazole is -0.5. | The parent isoxazole is a very weak base with a pKa of -2.97.[1] However, substituted isoxazoles can have varying basicities. | The lower basicity of isothiazoles can be advantageous in reducing off-target interactions with acidic biopolymers. The pKa will be highly dependent on the substituents on the ring for both systems. |
| logP | Generally more lipophilic than their isoxazole counterparts. | Generally less lipophilic than their isothiazole counterparts. | The higher lipophilicity of isothiazoles can enhance membrane permeability but may also lead to increased metabolic clearance and potential for off-target hydrophobic interactions. |
| Dipole Moment | The dipole moment of isothiazole is 2.4 D. | The dipole moment of isoxazole is 2.9 D. | The larger dipole moment of isoxazoles can lead to stronger polar interactions with target proteins, potentially influencing binding affinity and selectivity. |
| Hydrogen Bonding | The nitrogen atom can act as a hydrogen bond acceptor. The sulfur atom is a poor hydrogen bond acceptor. | Both the nitrogen and oxygen atoms can act as hydrogen bond acceptors. | The additional hydrogen bond acceptor in isoxazoles provides more opportunities for interactions with biological targets, which can be a key factor in determining potency and selectivity. |
Metabolic Stability: The Sulfur Conundrum
A critical consideration in drug design is the metabolic stability of a compound. The isothiazole ring, containing a sulfur atom, can be susceptible to specific metabolic pathways that may differ from those of the isoxazole ring.
One significant concern with isothiazoles is the potential for bioactivation to reactive metabolites.[2] Cytochrome P450 enzymes can oxidize the sulfur atom, leading to the formation of electrophilic species that can covalently bind to proteins or form glutathione conjugates.[2] This bioactivation has been linked to potential toxicity. In a direct comparative study, replacement of an isothiazole ring with an isoxazole or pyrazole ring was shown to reduce this bioactivation, highlighting a potential advantage of isoxazole in terms of metabolic safety.[2]
Isoxazole rings can also undergo metabolic cleavage, although the mechanisms and resulting metabolites differ. For instance, the anti-inflammatory drug leflunomide, which contains a 3-unsubstituted isoxazole, undergoes metabolic ring opening to form an active α-cyanoenol metabolite.
Table 2: Comparative Metabolic Stability of Isothiazole and Isoxazole Bioisosteres
| Feature | Isothiazole Analogs | Isoxazole Analogs | Implications for Drug Design |
| Primary Metabolic Pathways | Sulfur oxidation (S-oxidation), ring hydroxylation, and potential for bioactivation at the 4-position of the ring.[2] | Ring cleavage (N-O bond scission), hydroxylation of substituents. | The potential for bioactivation of the isothiazole ring is a key consideration. Isoxazoles may offer a more predictable and less reactive metabolic profile in some cases. |
| Metabolic Switching | Replacing an isothiazole with an isoxazole can be a strategy to mitigate metabolism-related toxicity by avoiding sulfur oxidation pathways.[2] | Can serve as a metabolically more stable bioisostere for isothiazole in certain contexts. | This bioisosteric switch is a valuable tool for medicinal chemists to address metabolic liabilities during lead optimization. |
A real-world example can be seen in the comparison of the atypical antipsychotics Ziprasidone, which contains a benzisothiazole moiety, and Risperidone, which has a benzisoxazole core. While not a direct isothiazole/isoxazole swap on the same scaffold, clinical studies have shown differences in their side-effect profiles, which can be partly attributed to their different metabolic pathways. For instance, Risperidone is associated with a higher incidence of extrapyramidal symptoms and elevated prolactin levels, while Ziprasidone has a more favorable profile regarding weight gain and metabolic issues.[3][4]
Biological Activity: A Matter of Context
The choice between an isothiazole and an isoxazole bioisostere can have a profound impact on a compound's biological activity, including its potency and selectivity. These effects are highly context-dependent and are influenced by the specific interactions of the heterocycle within the binding site of the target protein.
Table 3: Comparative Biological Activity of Isothiazole and Isoxazole Bioisosteres (Illustrative Examples)
| Target Class | Isothiazole Analog Example (IC50/EC50) | Isoxazole Analog Example (IC50/EC50) | Observations |
| Kinase Inhibitors | A c-Met inhibitor with an isothiazole moiety showed potent activity. | Replacement with an isoxazole maintained desirable PK/PD properties while reducing bioactivation.[2] | In this case, the isoxazole offered a better overall profile due to improved metabolic stability. |
| Nicotinic Acetylcholine Receptor Ligands | (3-methyl-5-isoxazolyl)methylene-azacyclic compounds showed high affinity. | Bioisosteric replacement of the isoxazole with other heterocycles led to a range of affinities (IC50 = 2.0 to >1000 nM).[5] | This highlights the sensitivity of receptor-ligand interactions to the nature of the heterocyclic core. |
| Antipsychotics (D2/5-HT2A antagonists) | Ziprasidone (benzisothiazole derivative) | Risperidone (benzisoxazole derivative) | Both are effective antipsychotics, but with different side-effect profiles, suggesting that the choice of heterocycle can influence the overall pharmacological profile.[3][4] |
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Determination of pKa by Potentiometric Titration
Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of interest while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.
Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of the test compound (typically 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
-
Titration:
-
Place a known volume of the test compound solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
-
Record the pH and the volume of titrant added at each step.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Determination of logP by Shake-Flask Method
Principle: This classic method determines the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water, representing a lipid and an aqueous phase, respectively.
Protocol:
-
Phase Preparation:
-
Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
-
Partitioning:
-
Prepare a stock solution of the test compound in one of the phases (usually the one in which it is more soluble).
-
Add a known volume of the stock solution to a mixture of the two pre-saturated phases in a flask.
-
Shake the flask for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Quantification:
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
-
Calculation:
-
Calculate the logP as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: logP = log([Compound]octanol / [Compound]water).
-
In Vitro Metabolic Stability Assay using Liver Microsomes
Principle: This assay assesses the rate of metabolism of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
Protocol:
-
Incubation Mixture Preparation:
-
Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw pooled liver microsomes (from human or other species) on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine the reaction buffer, microsomes, and the test compound at a final concentration typically around 1 µM.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) based on the half-life and the microsomal protein concentration.
-
Visualizing the Impact: Bioactivation Pathways
The following diagram illustrates the potential metabolic bioactivation pathway of an isothiazole-containing compound and how its replacement with an isoxazole can alter the metabolic fate.
The diagram above illustrates a key difference in the metabolism of isothiazole and isoxazole bioisosteres. The isothiazole ring can undergo sulfur oxidation, potentially leading to the formation of a reactive electrophilic intermediate that can form covalent adducts with cellular nucleophiles like proteins or glutathione (GSH). This bioactivation pathway is a potential source of toxicity. In contrast, the isoxazole bioisostere avoids this sulfur-specific metabolism and may instead undergo ring cleavage or other transformations that lead to more readily excretable metabolites, representing a "metabolic switching" strategy to improve the safety profile of a drug candidate.
Conclusion
The choice between isothiazole and isoxazole as bioisosteres is a nuanced decision that requires careful consideration of multiple factors. Isothiazoles may offer increased lipophilicity, which can be beneficial for membrane permeability, but they also carry the potential risk of metabolic bioactivation through sulfur oxidation. Isoxazoles, on the other hand, are generally less lipophilic and possess an additional hydrogen bond acceptor, which can be leveraged to enhance target binding. Furthermore, they may offer a more favorable metabolic profile by avoiding the liabilities associated with the sulfur atom.
Ultimately, the optimal choice will depend on the specific goals of the drug design project, including the desired physicochemical properties, the nature of the biological target, and the overall ADMET profile of the lead compound. By understanding the fundamental differences between these two important heterocycles and utilizing the experimental protocols outlined in this guide, researchers can make more rational and effective decisions in the pursuit of safer and more efficacious medicines.
References
- 1. dovepress.com [dovepress.com]
- 2. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 4. A comparison of ziprasidone and risperidone in the long-term treatment of schizophrenia: a 44-week, double-blind, continuation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Isothiazole-Based Inhibitors: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The isothiazole scaffold, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to the development of potent and selective inhibitors for a range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of isothiazole-based inhibitors across different target classes, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in the rational design of new therapeutic agents.
Isothiazole-Based Inhibitors of Viral and Immune Checkpoint Targets
Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors
The HCV NS5B polymerase is a key enzyme in the replication of the hepatitis C virus. Isothiazole derivatives have been identified as a novel class of allosteric inhibitors of this enzyme.
Table 1: Structure-Activity Relationship of Isothiazole Analogs as HCV NS5B Polymerase Inhibitors
| Compound ID | R1 | R2 | IC50 (µM)[1] |
| 1 | CF3 | CF3 | 5.9 |
| 19 | F | CF3 | < 0.5 |
| 20 | Cl | CF3 | 0.3 |
| 21 | Br | CF3 | 0.2 |
| 23 | CO2H | CF3 | 1.5 |
Data sourced from a study on 3,5-substituted-isothiazole derivatives.
The SAR studies reveal that electron-withdrawing substituents on the phenyl ring at the 5-position of the isothiazole core enhance inhibitory activity. Halogen substitution, particularly chlorine and bromine, at the R1 position leads to a significant increase in potency compared to the trifluoromethyl group. This suggests that the electronic nature of the substituent plays a crucial role in the interaction with the enzyme.
The inhibitory activity of the isothiazole compounds against HCV NS5B polymerase is typically determined using a biochemical assay that measures the incorporation of radiolabeled nucleotides into a newly synthesized RNA strand.
Experimental Workflow: HCV NS5B Polymerase Assay
Caption: Workflow for a typical HCV NS5B polymerase inhibition assay.
The reaction mixture typically contains the purified HCV NS5B enzyme, a heteropolymeric RNA template, a mix of ribonucleoside triphosphates (rNTPs) including a radiolabeled one (e.g., [³H]-UTP), and the test compound. The reaction is incubated at 37°C and then stopped. The newly synthesized radiolabeled RNA is captured, and the amount of incorporated radioactivity is measured using a scintillation counter. The IC50 value is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.
HCV NS5B polymerase is a crucial component of the viral replication complex. Its inhibition directly blocks the synthesis of new viral RNA genomes, thereby halting viral propagation.
HCV Replication Cycle and the Role of NS5B
Caption: Simplified HCV replication cycle highlighting NS5B inhibition.
Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) Interaction Inhibitors
The PD-1/PD-L1 immune checkpoint pathway is a critical regulator of T-cell activation and is often exploited by cancer cells to evade immune surveillance. Small molecule inhibitors of this interaction represent a promising cancer immunotherapy strategy. Benzo[d]isothiazole derivatives have been developed as potent PD-1/PD-L1 inhibitors.
Table 2: Structure-Activity Relationship of Benzo[d]isothiazole Derivatives as PD-1/PD-L1 Inhibitors
| Compound ID | R Group | IC50 (nM)[2] |
| CH1 | H | >10000 |
| CH18 | 2-F-Ph | 48.6 |
| CH20 | 2-Cl-Ph | 8.5 |
| CH22 | 2-Br-Ph | 25.3 |
| CH25 | 3-F-Ph | 345.7 |
Data sourced from a study on benzo[d]isothiazole scaffold-bearing compounds.
The SAR for this series highlights the importance of the substituent on the phenyl ring attached to the core. Halogen substitution at the ortho position of the phenyl ring is crucial for high potency, with the chloro-substituted analog CH20 being the most active. Moving the substituent to the meta position, as in CH25 , drastically reduces the inhibitory activity.
The inhibitory effect of the benzo[d]isothiazole compounds on the PD-1/PD-L1 interaction is commonly assessed using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Experimental Workflow: PD-1/PD-L1 HTRF Assay
Caption: Workflow for a PD-1/PD-L1 HTRF inhibition assay.
In this assay, biotinylated PD-L1 and His-tagged PD-1 are incubated with a Europium cryptate-labeled anti-His antibody and Streptavidin-XL665. When PD-1 and PD-L1 interact, the Europium donor and XL665 acceptor are brought into close proximity, resulting in a FRET signal. The test compounds compete with this interaction, leading to a decrease in the FRET signal. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the HTRF signal.
Inhibition of the PD-1/PD-L1 interaction blocks the co-inhibitory signal to T-cells, thereby restoring their anti-tumor activity.
PD-1/PD-L1 Signaling Pathway and its Inhibition
Caption: The PD-1/PD-L1 immune checkpoint signaling pathway.
Isothiazole-Based Inhibitors of Kinases
Cyclin G-Associated Kinase (GAK) Inhibitors
GAK is a serine/threonine kinase involved in clathrin-mediated membrane trafficking and has been identified as a potential target for broad-spectrum antiviral agents. Isothiazolo[4,3-b]pyridines are potent GAK inhibitors, while their isothiazolo[4,5-b]pyridine regioisomers are inactive.
Table 3: Comparative Activity of Isothiazolo[4,3-b]pyridines and Isothiazolo[4,5-b]pyridines as GAK Inhibitors
| Compound Scaffold | Substituent at position 3 | GAK Affinity (Kd, nM) |
| Isothiazolo[4,3-b]pyridine | Morpholine | 8.3[3] |
| Isothiazolo[4,5-b]pyridine | Morpholine | >10000[4] |
| Isothiazolo[4,3-b]pyridine | 4-fluorophenoxy | 8.9[3] |
| Isothiazolo[4,5-b]pyridine | 4-fluorophenoxy | >10000[4] |
Data highlights the critical role of the nitrogen and sulfur atom arrangement in the isothiazole ring for GAK inhibition.
The striking difference in activity between the two regioisomers underscores the high degree of structural specificity required for GAK inhibition. This suggests that the precise orientation of the isothiazole nitrogen and sulfur atoms is critical for key interactions within the GAK active site.
The binding affinity of compounds to GAK is often determined using a competition binding assay, such as the KINOMEscan™ platform.
Experimental Workflow: GAK Competition Binding Assay
Caption: Workflow for a GAK competition binding assay.
In this assay, the test compound is incubated with phage-displayed GAK and an immobilized active-site directed ligand. The amount of GAK that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the phage DNA. The dissociation constant (Kd) is determined from the concentration of the compound that inhibits 50% of GAK binding to the immobilized ligand.
GAK plays a role in the uncoating of clathrin-coated vesicles, a crucial step in endocytosis and intracellular trafficking. This process is essential for the entry of many viruses and for the regulation of cell surface receptors.
GAK's Role in Clathrin-Mediated Endocytosis
Caption: Simplified pathway of clathrin-mediated endocytosis showing the role of GAK.
Antimicrobial Isothiazole Derivatives
Benzo[d]isothiazole derivatives have demonstrated promising antimicrobial activity against various bacterial strains.
Table 4: Antimicrobial Activity of Benzo[d]isothiazole Amine Derivatives
| Compound ID | R Group | MIC (µM) vs. E. coli[5] | MIC (µM) vs. S. aureus[5] | MIC (µM) vs. B. subtilis[5] |
| 7b | Ethylamine | 6.8 | 8.23 | 7.49 |
| 7f | n-Butylamine | 4.6 | >20 | >20 |
| 7i | Aniline | 5.93 | 8.6 | 4.7 |
| 7j | p-Chloroaniline | >20 | >20 | >20 |
Data from a study on pseudo-saccharine amine derivatives.
The SAR of these antimicrobial agents suggests that both the nature of the amine substituent and the overall lipophilicity of the molecule influence the antibacterial spectrum and potency. For instance, the n-butylamine derivative 7f is potent against E. coli but less active against Gram-positive bacteria, while the aniline derivative 7i shows broad-spectrum activity.
The antimicrobial activity of the isothiazole derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In this method, serial dilutions of the isothiazole compounds are prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
This comparative guide illustrates the versatility of the isothiazole scaffold in the design of potent and selective inhibitors for diverse biological targets. The provided SAR data, experimental protocols, and pathway diagrams offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design of next-generation isothiazole-based therapeutics.
References
- 1. 3D-QSAR and molecular docking studies on substituted isothiazole analogs as inhibitors against MEK-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and structure-activity relationship of programmed cell death-1/programmed cell death-ligand 1 interaction inhibitors bearing a benzo[d]isothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Isothiazole Compounds
Isothiazole, a five-membered heterocyclic compound, forms the structural core of a wide array of synthetic molecules with significant biological activities.[1] Derivatives of isothiazole have garnered substantial interest in drug development for their potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents.[2][3] A critical step in the development of these compounds is the rigorous evaluation of their efficacy, which typically begins with in vitro (laboratory-based) assays and progresses to more complex in vivo (live organism) studies.[4] This guide provides a comparative overview of the in vitro and in vivo efficacy of select isothiazole compounds, supported by experimental data and detailed methodologies, to aid researchers in navigating the transition from benchtop to preclinical studies.
In Vitro Efficacy: The Foundation of Activity Screening
In vitro studies are essential for the initial screening and characterization of isothiazole derivatives. These assays provide a rapid and cost-effective means to determine a compound's intrinsic biological activity against a specific target, such as a microbial strain or a cancer cell line, in a controlled environment.[5] The most common metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[6][7] For other applications, such as anticancer or anti-inflammatory studies, the half-maximal inhibitory concentration (IC50) is often used.
Quantitative Data from In Vitro Studies
The following table summarizes the in vitro activity of several isothiazole derivatives against various targets, as reported in the scientific literature.
| Compound Class | Specific Compound | Target Organism/Cell Line | Assay | Efficacy Metric | Value | Reference |
| Isothiazolopyridines | Compound 9 | Mycobacterium tuberculosis H37Rv | Inhibition Assay | 100% Inhibition | 6.25 µg/mL | [8] |
| Isothiazolopyridines | Compound 9 | VERO cells | Cytotoxicity | IC50 | 4.1 µg/mL | [8] |
| Isothiazolopyridines | Mannich base 13d | Mycobacterium fortuitum | MIC | < 1 mg/mL | [8] | |
| Thiazole Derivatives | Compound 6d | Proteus vulgaris | MIC | 128 µg/mL | [9] | |
| Isothiazole-Thiazoles | Compound 6u | Pseudoperonospora cubensis | EC50 | 0.046 mg/L | [10] | |
| Isothiazole-Thiazoles | Compound 6u | Phytophthora infestans | EC50 | 0.20 mg/L | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6] It allows for the simultaneous testing of multiple compounds against a microorganism in a 96-well microtiter plate format.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of the isothiazole compound is prepared. Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth) directly within the wells of a 96-well plate to achieve a range of final concentrations.[6]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.[6] This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[11]
-
Inoculation and Incubation: The microtiter plate containing the diluted compounds is inoculated with the standardized microbial suspension.[6] The plate is then incubated under appropriate conditions (e.g., 35 ± 1 °C for 18-24 hours) for the specific microorganism.[12]
-
MIC Determination: Following incubation, the plate is visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the isothiazole compound at which there is no visible growth (i.e., the first clear well).[7]
In Vitro Experimental Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) in vitro.
In Vivo Efficacy: Evaluating Performance in a Biological System
While in vitro assays establish a baseline of activity, in vivo studies are crucial for evaluating a compound's efficacy and safety within a complex living organism.[4] These studies, typically conducted in animal models like mice or rats, provide insights into pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, and potential toxicity, which are factors that can significantly influence a drug's performance.[13][14] A compound that is highly potent in vitro may prove ineffective in vivo due to poor bioavailability or rapid metabolism.
Comparative In Vitro vs. In Vivo Data
A direct comparison of in vitro and in vivo data is the gold standard for understanding a compound's translational potential. The following table presents such a comparison for an isothiazole-thiazole derivative investigated for its fungicidal properties.
| Compound | Target Organism | In Vitro EC50 | In Vivo Efficacy | Animal/Plant Model | Reference |
| Compound 6u | P. infestans | 0.20 mg/L | 100% control at 100 mg/L | Not specified | [10] |
| Compound 6u | P. cubensis | 0.046 mg/L | 100% control at 100 mg/L | Not specified | [10] |
Note: In this study, the in vivo efficacy was measured as the percentage of disease control on infected plants treated with the compound.
Experimental Protocol: General In Vivo Efficacy Study (Antimicrobial Model)
Evaluating the in vivo efficacy of a novel antimicrobial isothiazole compound often involves an animal model of infection.
Methodology:
-
Animal Model Selection: An appropriate animal model is chosen, typically mice or rats, that can be reliably infected with the target pathogen.[4] The choice of species may depend on how well its biological pathways align with humans.[14]
-
Induction of Infection: Animals are infected with a standardized dose of the pathogenic microorganism (e.g., via intraperitoneal injection or skin application for a dermal infection model).
-
Compound Administration: The isothiazole compound is administered to the test groups at various doses and through a clinically relevant route (e.g., oral gavage, intravenous injection). A control group receives a vehicle (the solvent without the compound).[14]
-
Monitoring: Over a set period, animals are monitored for clinical signs of illness, changes in body weight, and survival rates. At the end of the study, key organs may be harvested to determine the microbial burden (e.g., CFU per gram of tissue).
-
Efficacy Determination: Efficacy is assessed by comparing the outcomes (e.g., survival rate, reduction in microbial load) in the treated groups to the vehicle control group.
In Vivo Experimental Workflow
Caption: Generalized workflow for an in vivo efficacy study in an animal model.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is key to optimizing compound design. Some isothiazole derivatives exert their effects by modulating specific cellular signaling pathways.
For instance, certain 3,4-dichloroisothiazole derivatives have been shown to induce systemic acquired resistance (SAR) in plants, a key defense mechanism against pathogens.[15] This is achieved by activating the salicylic acid (SA) signaling pathway. Activation of this pathway leads to the expression of pathogenesis-related (PR) proteins, which enhance the plant's overall resistance to infection.
Salicylic Acid (SA) Signaling Pathway Activation
Caption: Isothiazole-induced activation of the Salicylic Acid (SA) pathway.
Conclusion
The evaluation of isothiazole compounds requires a dual approach that leverages the strengths of both in vitro and in vivo testing. In vitro assays provide essential initial data on potency and mechanism, while in vivo studies are indispensable for validating efficacy in a physiological context. Discrepancies between the two are common and often provide critical insights into a compound's pharmacokinetic profile and potential for bioactivation or toxicity.[16] By systematically comparing data from both testing environments and elucidating the underlying signaling pathways, researchers can more effectively advance promising isothiazole derivatives through the drug development pipeline.
References
- 1. Isothiazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. The Role of in-vivo Studies in Rare Disease Therapeutic Development | | Cure Rare Disease [cureraredisease.org]
- 5. woah.org [woah.org]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apec.org [apec.org]
- 8. science24.com [science24.com]
- 9. In vitro study of antibacterial effect of new thiazole, imidazole and tetrahydropyridine derivatives against Proteus vulgaris [jmj.jums.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Target Validation of Isothiazole-5-Carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isothiazole-5-carboxylic acid analogs, detailing their biological targets, performance against alternatives, and the experimental validation of their mechanisms. The information is presented to facilitate informed decisions in drug discovery and development projects.
Fungicidal Activity: Targeting Oxysterol-Binding Protein (PcORP1)
A novel class of isothiazole-thiazole derivatives has demonstrated potent fungicidal activity, particularly against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans. The primary biological target for these analogs has been identified as the oxysterol-binding protein (PcORP1).[1]
Data Presentation: Fungicidal Efficacy
The following table summarizes the in vivo fungicidal activity (EC₅₀ values) of representative isothiazole-thiazole analogs compared to existing fungicides.
| Compound | Target Organism | EC₅₀ (mg L⁻¹) | Reference Fungicide(s) | EC₅₀ (mg L⁻¹) of Reference |
| Compound 6u | Pseudoperonospora cubensis | 0.046 | Oxathiapiprolin | - |
| Phytophthora infestans | 0.20 | - | - | |
| Compound 6o | Alternaria solani | 8.92 | Oxathiapiprolin, Azoxystrobin | 296.60, 185.42 |
| Compound 6s | Alternaria solani | 7.84 | Oxathiapiprolin, Azoxystrobin | 296.60, 185.42 |
| Compound 6b | Sclerotinia sclerotiorum | 0.22 | Oxathiapiprolin, Azoxystrobin | 5.98, 4.04 |
| Compound 6c | Sclerotinia sclerotiorum | 0.53 | Oxathiapiprolin, Azoxystrobin | 5.98, 4.04 |
Data sourced from reference[1].
Experimental Protocols
In Vivo Fungicidal Assay (Leaf Disc Method)
-
Plant Cultivation: Grow cucumber (Cucumis sativus) or tomato (Solanum lycopersicum) plants to the two-leaf stage.
-
Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (DMSO) and dilute with distilled water containing 0.1% Tween 80 to the desired concentrations.
-
Inoculation: Prepare a spore suspension of P. cubensis or P. infestans in sterile distilled water.
-
Treatment: Punch out leaf discs (1.5 cm diameter) from the plant leaves. Float the leaf discs, adaxial side up, in a 6-well plate containing the test compound solutions.
-
Infection: After 24 hours of treatment, place a 10 µL drop of the spore suspension onto the center of each leaf disc.
-
Incubation: Incubate the plates at 25°C with a 12-hour photoperiod for 3-5 days.
-
Evaluation: Assess the disease severity by measuring the lesion diameter on the leaf discs. Calculate the EC₅₀ value using probit analysis.[1]
Molecular Docking
Molecular docking studies are performed to predict the binding mode of the isothiazole analogs to the target protein (e.g., PcORP1). Software such as AutoDock or Glide can be used for these simulations. The protein structure is prepared by removing water molecules and adding hydrogen atoms. The ligand structures are energy-minimized. Docking is performed to identify the most favorable binding poses, which are then analyzed for interactions like hydrogen bonds and hydrophobic contacts.[1]
Mandatory Visualization
Caption: Inhibition of PcORP1 by an isothiazole analog disrupts lipid homeostasis, leading to fungal cell death.
Enzyme Inhibition: Targeting Xanthine Oxidase
Certain thiazole-5-carboxylic acid derivatives have been designed as potent inhibitors of xanthine oxidase (XO), an enzyme involved in the metabolic pathway that produces uric acid. Elevated uric acid levels are a key factor in conditions like gout.
Data Presentation: Xanthine Oxidase Inhibition
The following table presents the in vitro inhibitory activity (IC₅₀ values) of a representative thiazole-5-carboxylic acid analog against xanthine oxidase, compared to a known inhibitor.
| Compound | IC₅₀ (nM) | Reference Inhibitor | IC₅₀ (nM) of Reference |
| 2-(7-nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic acid (9m) | 5.1 | Febuxostat | ~8.3 |
Data for compound 9m sourced from reference[2]. Febuxostat IC₅₀ is an approximate value from publicly available data.
Experimental Protocols
Xanthine Oxidase Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a stock solution of xanthine (substrate) in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Prepare a solution of xanthine oxidase enzyme in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the test compound solution at various concentrations, and the enzyme solution.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the xanthine solution.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
Caption: Thiazole-5-carboxylic acid analogs inhibit xanthine oxidase, blocking uric acid production.
Anticancer Activity: Targeting VEGFR-2 and Cancer Cell Proliferation
Isothiazole and thiazole derivatives have been investigated for their potential as anticancer agents. Some analogs have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis, and have demonstrated cytotoxicity against various cancer cell lines.
Data Presentation: Anticancer and Anti-Angiogenic Activity
The table below summarizes the in vitro activity of a representative thiazole derivative.
| Compound | Target/Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) of Reference |
| Compound 4c | VEGFR-2 | 0.15 | Sorafenib | 0.059 |
| MCF-7 (Breast) | 2.57 | Staurosporine | 6.77 | |
| HepG2 (Liver) | 7.26 | Staurosporine | 8.4 |
Data sourced from reference.
Experimental Protocols
VEGFR-2 Kinase Assay
-
Reagents: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and a kinase buffer.
-
Assay Procedure:
-
In a 96-well plate, combine the kinase, substrate, and the test compound at various concentrations in the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phosphospecific antibody or a luminescence-based assay that measures the amount of ATP remaining.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
MTT Cell Proliferation Assay
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HepG2) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[3][4]
Mandatory Visualization
Caption: Thiazole analogs inhibit VEGFR-2 signaling to block angiogenesis and directly induce cancer cell apoptosis.
This guide provides a foundational understanding of the biological target validation for this compound analogs. The presented data and protocols should serve as a valuable resource for researchers in the field of drug discovery. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.
References
Isothiazole-5-Carboxylic Acid: A Comparative Analysis of Potential Enzyme Cross-Reactivity
Isothiazole-5-carboxylic acid is an organic compound with reported anti-infective and antiallergic effects, suggesting interaction with biological targets.[1] Broader pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities, have also been attributed to this class of compounds.[2] The isothiazole ring is a component of various biologically active molecules, and its derivatives have been investigated for a range of therapeutic applications.[3][4]
Comparative Enzyme Inhibition Profile
To provide insight into the potential cross-reactivity of this compound, this section summarizes the known enzymatic activities of its derivatives and the isomeric thiazole-5-carboxylic acid derivatives. The data is presented to highlight the diversity of enzyme families that may be targeted by this scaffold.
| Enzyme Target Family | Specific Enzyme | Active Compound | IC50 (µM) |
| Kinase | Protein Kinase CK2 | Derivative of 1,3-Thiazole-5-carboxylic acid | 0.4 |
| Hydrolase | Monoacylglycerol Lipase (MAGL) | 2-amino-4-methylthiazole-5-carboxylate derivative | 0.037 |
| Oxidoreductase | Cyclooxygenase-1 (COX-1) | Thiazole carboxamide derivative (2b) | 0.239 |
| Cyclooxygenase-2 (COX-2) | Thiazole carboxamide derivative (2b) | 0.191 | |
| Aldose Reductase (ALR2) | Naphtha[1,2-d]isothiazole acetic acid derivative | Not specified | |
| Protease | HIV Protease | JE-2147 derivative (isothiazole-containing) | Not specified |
| Hydrolase | Metallo-β-lactamase | 2-substituted 4,5-dihydrothiazole-4-carboxylic acid | Not specified |
| Receptor | VEGFR-2 | 5-substituted 3-methyl-4-isothiazolecarboxylic acid derivative | Not specified |
| Other | Oxysterol-binding protein (PcORP1) | 3,4-Dichloroisothiazole-thiazole derivative (6u) | EC50 = 0.046 mg/L |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential signaling pathway involving enzymes targeted by thiazole derivatives and a general workflow for enzyme inhibition screening.
Caption: Potential enzyme targets of thiazole derivatives in various signaling pathways.
Caption: General experimental workflow for determining enzyme inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key enzyme assays mentioned in the comparative data.
Protein Kinase CK2 Inhibition Assay (P32 Radioactive Assay)
This assay quantifies the activity of Protein Kinase CK2 by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.
Materials:
-
Recombinant human Protein Kinase CK2
-
Specific peptide substrate for CK2
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound or derivative solution
-
Phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing kinase buffer, CK2 enzyme, and the peptide substrate.
-
Add varying concentrations of the test compound (this compound derivative) to the reaction mixture and pre-incubate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity remaining on the paper using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[5]
Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory effect of a compound on COX-1 and COX-2 enzymes by measuring the production of prostaglandins.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, with hematin and EDTA)
-
Test compound solution
-
Prostaglandin E₂ (PGE₂) EIA Kit
Procedure:
-
In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a defined time (e.g., 2 minutes).
-
Stop the reaction by adding a solution of hydrochloric acid.
-
Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.[6][7]
Monoacylglycerol Lipase (MAGL) Inhibition Assay
This fluorometric assay measures the inhibition of MAGL by monitoring the hydrolysis of a fluorogenic substrate.
Materials:
-
Human recombinant MAGL
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl acetate)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.2, 1 mM EDTA)
-
Test compound solution
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Add the assay buffer, MAGL enzyme, and the test compound at various concentrations to the wells of a 96-well plate.
-
Incubate the plate at room temperature for a specified time to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the increase in fluorescence over time using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Conclusion
While direct experimental data on the cross-reactivity of this compound is lacking, the available information on its derivatives and structural isomer, thiazole-5-carboxylic acid, suggests a potential for broad enzymatic activity. The isothiazole and thiazole scaffolds have been shown to interact with enzymes from the kinase, hydrolase, and oxidoreductase families. These findings underscore the importance of comprehensive selectivity profiling for any drug discovery program involving this compound or its derivatives. The experimental protocols provided herein offer a starting point for conducting such essential investigations. Further research is warranted to elucidate the specific enzyme interaction profile of this compound and to understand its structure-activity relationships for on-target potency and off-target selectivity.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of 1,3-thiazole-5-carboxylic Acid Derivatives as I...: Ingenta Connect [ingentaconnect.com]
- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
